5-(Methylthio)quinoline-8-thiol
Description
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Structure
2D Structure
Properties
CAS No. |
32433-56-0 |
|---|---|
Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-methylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 |
InChI Key |
KZZDIEUWRFVLCO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 5-(methylthio)quinoline-8-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 5-(methylthio)quinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and expected characterization data for the novel compound this compound. Due to the absence of published literature on the direct synthesis of this specific molecule, the following protocols are based on established chemical transformations for analogous quinoline derivatives. Experimental validation is recommended.
Proposed Synthesis
The proposed synthesis of this compound is a multi-step process commencing from the commercially available 8-hydroxyquinoline. The synthetic strategy involves the introduction of a chloro group at the 5-position, followed by a nucleophilic substitution to install the methylthio group, and finally, the conversion of the 8-hydroxyl group to a thiol via a Newman-Kwart rearrangement.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline
This procedure is adapted from the Skraup synthesis of quinoline derivatives.[1][2]
-
Materials: 4-chloro-2-aminophenol, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., 4-chloro-2-nitrophenol), and sodium hydroxide solution.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a mixture of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol is heated with glycerol.
-
Concentrated sulfuric acid is added dropwise to the heated mixture, maintaining the temperature between 100-170°C.[1] The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, the reaction mixture is heated for an additional 3-5 hours to ensure the completion of the cyclization.[1]
-
The mixture is then cooled and cautiously poured into a large volume of water.
-
The acidic solution is neutralized with a concentrated sodium hydroxide solution until a precipitate is formed.
-
The crude 5-chloro-8-hydroxyquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon and hydrochloric acid.[2]
-
Step 2: Synthesis of 5-(Methylthio)-8-hydroxyquinoline
This step involves a nucleophilic aromatic substitution of the chloro group with a methylthiolate anion.
-
Materials: 5-chloro-8-hydroxyquinoline, sodium methanethiolate (NaSMe), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
5-chloro-8-hydroxyquinoline is dissolved in DMF in a round-bottom flask.
-
Sodium methanethiolate is added to the solution in a slight excess.
-
The reaction mixture is heated, for instance to 80-100°C, and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of this compound via Newman-Kwart Rearrangement
This three-part process converts the hydroxyl group into a thiol group.
-
Part A: Synthesis of 5-(Methylthio)quinolin-8-yl dimethylthiocarbamate
-
Materials: 5-(methylthio)-8-hydroxyquinoline, dimethylthiocarbamoyl chloride, and a base (e.g., pyridine or triethylamine).
-
Procedure:
-
5-(methylthio)-8-hydroxyquinoline is dissolved in a suitable solvent like pyridine or dichloromethane with triethylamine.
-
Dimethylthiocarbamoyl chloride is added portion-wise to the solution at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude O-thiocarbamate, which can be purified by chromatography.
-
-
-
Part B: Thermal Rearrangement to S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate
-
Procedure:
-
The purified 5-(methylthio)quinolin-8-yl dimethylthiocarbamate is heated to a high temperature (typically 200-250°C) in an inert atmosphere.
-
The progress of the rearrangement is monitored by TLC.
-
Once the rearrangement is complete, the crude S-thiocarbamate is cooled and can be purified by column chromatography.
-
-
-
Part C: Hydrolysis to this compound
-
Materials: S-(5-(Methylthio)quinolin-8-yl) dimethylcarbamothioate, a strong base (e.g., potassium hydroxide), and a solvent mixture (e.g., ethanol/water).
-
Procedure:
-
The S-thiocarbamate is dissolved in a mixture of ethanol and water.
-
A solution of potassium hydroxide is added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the thiol.
-
The product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
-
-
Characterization
The following tables summarize the predicted physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NS₂ |
| Molecular Weight | 207.32 g/mol |
| Appearance | Yellowish solid |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | dd | 1H | H-2 |
| ~7.5 | dd | 1H | H-3 |
| ~8.4 | dd | 1H | H-4 |
| ~7.6 | d | 1H | H-6 |
| ~7.2 | d | 1H | H-7 |
| ~3.5 | s | 1H | -SH |
| ~2.5 | s | 3H | -SCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~122 | C-3 |
| ~136 | C-4 |
| ~148 | C-4a |
| ~130 | C-5 |
| ~128 | C-6 |
| ~125 | C-7 |
| ~135 | C-8 |
| ~129 | C-8a |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2550 | Weak | S-H stretch[3] |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~700 | Medium | C-S stretch[4] |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 192 | [M - CH₃]⁺ |
| 174 | [M - SH]⁺ |
| 160 | [M - SCH₃]⁺ |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations on the quinoline core. The workflow illustrates the sequential modification of the starting material to achieve the desired target molecule.
Caption: Logical progression of the proposed synthesis.
References
- 1. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 3. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 4. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of 5-(methylthio)quinoline-8-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(methylthio)quinoline-8-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs, namely 8-quinolinethiol and 2-(methylthio)quinoline-8-thiol, to provide a comparative context for its potential characteristics. All quantitative data is presented in structured tables for ease of reference, and where available, experimental protocols are detailed.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial for its handling, formulation, and mechanism of action in biological systems. For this compound, the available and comparative data are summarized below.
| Property | This compound | 8-Quinolinethiol (Analog) | 2-(methylthio)quinoline-8-thiol (Analog) | Data Source |
| CAS Number | 32433-56-0 | 491-33-8 | 89647-37-0 | [1][2][3] |
| Molecular Formula | C10H9NS2 | C9H7NS | C10H9NS2 | [1][2][3] |
| Molecular Weight | 207.32 g/mol | 161.23 g/mol | 207.3 g/mol | [1][2][3] |
| Melting Point | Data not available | 58.5 °C | Data not available | [2] |
| Boiling Point | Data not available | 296 °C | Data not available | [2] |
| Solubility | Data not available | Ethanol: soluble 50 mg/mL[4] | Data not available | [4] |
| pKa | Data not available | Data not available | Data not available | |
| LogP (Computed) | Data not available | Data not available | 3.2 | [3] |
Note: The absence of experimental data for several key properties of this compound highlights a significant research gap. The provided data for analogs should be used as a preliminary reference with caution.
Synthesis and Characterization
A common synthetic route to produce 8-mercaptoquinolines involves the reduction of the corresponding quinoline-8-sulfonyl chloride. This process is a well-established method in heterocyclic chemistry.
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized synthetic workflow for 8-quinolinethiols.
Experimental Protocol: General Synthesis of 8-Mercaptoquinoline (Analog)[2]
A representative protocol for the synthesis of the parent compound, 8-mercaptoquinoline, involves the reduction of quinoline-8-sulfonyl chloride.[2]
Materials:
-
Quinoline-8-sulfonyl chloride
-
Stannous chloride (or triphenylphosphine as an alternative reducing agent)
-
Appropriate solvent (e.g., hydrochloric acid for stannous chloride reduction)
Procedure:
-
Dissolve quinoline-8-sulfonyl chloride in a suitable solvent.
-
Add the reducing agent (e.g., stannous chloride) to the solution.
-
The reaction mixture is typically stirred at a specific temperature for a set duration to ensure complete reduction.
-
Upon completion, the product is isolated through extraction and purified, often by recrystallization or chromatography.
Characterization: The synthesized compound would then be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Potential Biological Activity
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological effects. The quinoline scaffold is a key component in numerous compounds with diverse biological activities.
Substituted quinolines have been investigated for their potential as:
The biological activity of these compounds is often linked to their ability to chelate metal ions and interact with various biological targets.
Caption: Potential biological activities of the quinoline scaffold.
Conclusion
This compound is a compound for which detailed physicochemical and biological data are largely unavailable in publicly accessible literature. This guide has compiled the known identifying information and presented comparative data from closely related analogs to offer a preliminary understanding of its properties. The significant data gaps identified herein represent opportunities for further research to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to perform experimental validation of the estimated properties and to investigate the synthesis and biological profile of this compound.
References
- 1. 32433-56-0|this compound|BLD Pharm [bldpharm.com]
- 2. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 3. 8-Quinolinethiol, 2-(methylthio)- | C10H9NS2 | CID 12133638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Quinolinethiol 97 34006-16-1 [sigmaaldrich.com]
- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-(Methylthio)quinoline-8-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated spectroscopic characteristics and a plausible synthetic route for 5-(methylthio)quinoline-8-thiol. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is a projection based on the analysis of structurally related quinoline derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of novel quinoline-based compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated by analogy to known quinoline, methylthio, and thiol-substituted aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |
| H-3 | 7.4 - 7.6 | dd | ~8.5, 4.5 |
| H-4 | 8.2 - 8.4 | dd | ~8.5, 1.5 |
| H-6 | 7.5 - 7.7 | d | ~8.0 |
| H-7 | 7.2 - 7.4 | d | ~8.0 |
| -SH | 3.5 - 4.5 | s (broad) | - |
| -SCH₃ | 2.5 - 2.7 | s | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 150 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 127 - 129 |
| C-5 | 130 - 132 |
| C-6 | 125 - 127 |
| C-7 | 128 - 130 |
| C-8 | 145 - 147 |
| C-8a | 140 - 142 |
| -SCH₃ | 15 - 17 |
Solvent: CDCl₃.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=N stretch (quinoline) | 1600 - 1620 | Medium |
| C=C stretch (aromatic) | 1450 - 1580 | Strong |
| C-S stretch | 600 - 800 | Medium |
Sample preparation: KBr pellet.
Table 4: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Interpretation |
| EI-MS | 205 | [M]⁺• (Molecular Ion) |
| 190 | [M - CH₃]⁺ | |
| 172 | [M - SH]⁺ | |
| 162 | [M - CH₃S]⁺ |
Ionization Mode: Electron Ionization (EI). The predicted fragmentation pattern is based on the stability of the quinoline ring system.
Proposed Experimental Protocols
The following protocols describe a plausible synthetic route and the standard procedures for obtaining the spectroscopic data.
Synthesis of this compound
This proposed synthesis is a multi-step process starting from 8-hydroxyquinoline, a readily available starting material.
Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline
-
To a solution of 8-hydroxyquinoline in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and dry to yield 8-hydroxy-5-nitroquinoline.
Step 2: Synthesis of 8-Methoxy-5-nitroquinoline
-
Suspend 8-hydroxy-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF).
-
Add a base like potassium carbonate, followed by methyl iodide.
-
Heat the reaction mixture at 60-70 °C for 8-10 hours.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-methoxy-5-nitroquinoline.
Step 3: Synthesis of 5-Amino-8-methoxyquinoline
-
Dissolve 8-methoxy-5-nitroquinoline in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture, make it alkaline with a sodium hydroxide solution, and extract the product with dichloromethane.
-
Dry the organic layer and remove the solvent to yield 5-amino-8-methoxyquinoline.
Step 4: Synthesis of 8-Methoxy-5-(methylthio)quinoline
-
Dissolve 5-amino-8-methoxyquinoline in an acidic aqueous solution.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium methyl mercaptide.
-
Slowly add the diazonium salt solution to the sodium methyl mercaptide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to give 8-methoxy-5-(methylthio)quinoline.
Step 5: Synthesis of this compound
-
Treat 8-methoxy-5-(methylthio)quinoline with a strong demethylating agent like boron tribromide in an inert solvent (e.g., dichloromethane) at low temperature.
-
Allow the reaction to proceed for several hours.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product, dry the organic layer, and purify by chromatography to obtain the final product, this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer with an electron ionization (EI) source.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
An In-depth Technical Guide to 5-(Methylthio)quinoline-8-thiol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(methylthio)quinoline-8-thiol, a sulfur-containing quinoline derivative of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific compound is not currently available in the public domain, this document outlines its structural characteristics, proposes detailed protocols for its synthesis and crystallization, and discusses its potential biological activities based on extensive literature analysis of analogous compounds. This guide serves as a valuable resource for researchers investigating the therapeutic and material applications of substituted quinoline-8-thiols.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a thiol group at the 8-position and an alkylthio group at the 5-position of the quinoline scaffold can significantly modulate its physicochemical and biological properties. Specifically, the 8-thiol moiety is known to act as a potent chelating agent for various metal ions, a property that is often linked to the biological activity of these compounds.[4] This guide focuses on the 5-methylthio derivative, this compound, providing a detailed examination of its synthesis, purification, and potential applications.
Structural and Physicochemical Properties
While the crystal structure of this compound has not been experimentally determined, its molecular structure can be inferred from its constituent parts. The molecule consists of a planar quinoline ring system substituted with a methylthio (-SCH₃) group at the 5-position and a thiol (-SH) group at the 8-position. The presence of the thiol group and the nitrogen atom in the quinoline ring allows for bidentate chelation of metal ions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NS₂ |
| Molecular Weight | 207.32 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data predicted using computational tools.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from 8-hydroxyquinoline. The following protocol is a proposed synthetic route based on established methodologies for related quinoline derivatives.[4][5]
Step 1: Synthesis of 8-(benzyloxy)quinoline
-
To a solution of 8-hydroxyquinoline (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 8-(benzyloxy)quinoline.
Step 2: Synthesis of 8-(benzyloxy)-5-(methylthio)quinoline
-
To a solution of 8-(benzyloxy)quinoline (1 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS, 1.1 equivalents) and stir at room temperature to obtain 5-chloro-8-(benzyloxy)quinoline.
-
In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) by reacting methanethiol with sodium hydride in anhydrous tetrahydrofuran (THF).
-
Add the solution of 5-chloro-8-(benzyloxy)quinoline to the sodium thiomethoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 8-(benzyloxy)-5-(methylthio)quinoline.
Step 3: Deprotection to Yield 5-(Methylthio)quinolin-8-ol
-
Dissolve 8-(benzyloxy)-5-(methylthio)quinoline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-(methylthio)quinolin-8-ol.
Step 4: Thionation to Yield this compound
-
To a solution of 5-(methylthio)quinolin-8-ol (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Crystallization Protocol
Obtaining high-quality crystals suitable for X-ray diffraction is crucial for determining the molecular structure. A general approach for the crystallization of this compound is as follows:
-
Solvent Selection: Screen a variety of solvents to determine the solubility of the purified compound. Ideal crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and hexane, as well as binary mixtures.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial or beaker. Allow the solvent to evaporate slowly at room temperature over several days.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
Potential Biological Activities and Signaling Pathways
Substituted quinolines are known to possess a wide range of biological activities. While the specific activity of this compound has not been extensively reported, the activities of related compounds suggest several potential therapeutic applications.
Table 2: Potential Biological Activities of Substituted Quinoline-8-thiols and Related Derivatives
| Biological Activity | Description | References |
| Antimicrobial | Many quinoline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi. The mechanism often involves the chelation of essential metal ions required for microbial growth. | [1][6] |
| Anticancer | Certain quinoline compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity can be attributed to the induction of apoptosis, inhibition of topoisomerase, or interference with cell signaling pathways. | [2] |
| Anti-inflammatory | Some quinoline derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes. | [3] |
| Antitubercular | Novel quinoline-based thiosemicarbazide derivatives have shown promising activity against Mycobacterium tuberculosis. | [7] |
The primary mechanism of action for many biologically active quinoline-8-thiols is believed to be their ability to chelate metal ions. This chelation can disrupt essential biological processes that are dependent on these metals.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents and functional materials. Although its crystal structure remains to be elucidated, this guide provides a solid foundation for its synthesis, purification, and further investigation. The proposed experimental protocols and the summary of potential biological activities offer a roadmap for researchers interested in exploring the chemical and biological landscape of this intriguing molecule. Future work should focus on the successful synthesis and crystallization of this compound to enable a definitive structural characterization and a more detailed exploration of its biological and material properties.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5-(Decylsulfanyl)quinoline-8-thiol (EVT-15345146) | 60465-72-7 [evitachem.com]
- 5. rroij.com [rroij.com]
- 6. ijshr.com [ijshr.com]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Photophysical Properties of 5-(methylthio)quinoline-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route and the experimental protocol for determining the fluorescence quantum yield of the novel compound 5-(methylthio)quinoline-8-thiol. Due to the absence of published data on this specific molecule, this document outlines a proposed synthesis and a standardized methodology for its photophysical characterization, enabling researchers to systematically investigate its potential applications.
Proposed Synthesis of this compound
A plausible synthetic pathway for this compound can be adapted from established methods for the synthesis of substituted quinoline thiols. The proposed multi-step synthesis is outlined below.
Experimental Protocol:
Step 1: Synthesis of 5-bromo-8-nitroquinoline. Commercially available 8-nitroquinoline is subjected to bromination using N-bromosuccinimide (NBS) in a suitable solvent such as sulfuric acid. The reaction mixture is stirred at room temperature to facilitate the electrophilic substitution at the C5 position of the quinoline ring.
Step 2: Synthesis of 5-(methylthio)-8-nitroquinoline. The resulting 5-bromo-8-nitroquinoline is then reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic aromatic substitution reaction replaces the bromine atom with a methylthio group.
Step 3: Reduction of the nitro group to an amino group. The nitro group of 5-(methylthio)-8-nitroquinoline is reduced to an amino group to yield 5-(methylthio)quinolin-8-amine. This can be achieved using a standard reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, followed by neutralization.
Step 4: Conversion of the amino group to a thiol group. The final step involves the conversion of the 8-amino group to an 8-thiol group. This can be accomplished via a Sandmeyer-type reaction. The 5-(methylthio)quinolin-8-amine is first diazotized using sodium nitrite (NaNO2) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the final product, this compound.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized fluorescence standard, is a widely adopted and accessible approach for determining Φf.
Table 1: Quantum Yield Data for this compound
| Parameter | Value |
| Excitation Wavelength (λex) | TBD |
| Emission Wavelength (λem) | TBD |
| Absorbance at λex | TBD |
| Integrated Fluorescence Intensity | TBD |
| Refractive Index of Solvent | TBD |
| Quantum Yield of Standard (Φf,std) | Known Value |
| Calculated Quantum Yield (Φf,sample) | TBD |
| TBD: To be determined experimentally. |
Experimental Protocol for Relative Quantum Yield Determination:
1. Selection of a Suitable Fluorescence Standard: A standard with a known quantum yield and with absorption and emission spectra that overlap with the sample should be chosen. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.
2. Preparation of Solutions: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement of Absorbance Spectra: Record the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer. Determine the absorbance value at the excitation wavelength (λex) for each solution.
4. Measurement of Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the instrument.
5. Data Analysis and Calculation: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield a straight line. The ratio of the slopes of these lines can be used in the calculation for a more accurate determination.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for relative quantum yield determination.
Solubility Profile of 5-(methylthio)quinoline-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-(methylthio)quinoline-8-thiol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative understanding based on structurally similar compounds and outlines a comprehensive experimental protocol for precise solubility determination.
Estimated Solubility in Organic Solvents
Based on the structure of this compound, which possesses both a polar thiol group and a nonpolar methylthio group, it is anticipated to be soluble in a range of common organic solvents. The presence of the sulfur-containing functional groups may enhance its solubility in polar aprotic solvents and some polar protic solvents.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Good to High | The polar nature of these solvents can effectively solvate the quinoline ring and the thiol group. |
| Polar Protic | Ethanol, Methanol | Moderate | The thiol group can participate in hydrogen bonding, but the overall nonpolar character of the molecule may limit high solubility. |
| Nonpolar Aprotic | Chloroform, Dichloromethane | Moderate to Good | The aromatic quinoline ring and the methylthio group contribute to van der Waals interactions with these solvents. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Moderate to Good | These solvents have both polar and nonpolar characteristics that can interact with different parts of the molecule. |
| Hydrocarbons | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents. |
Note: This table is an estimation based on the solubility of analogous compounds and the chemical structure of this compound. Experimental verification is required for precise quantitative data.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method using High-Performance Liquid Chromatography (HPLC), a sensitive and widely used technique for such determinations.
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.
-
Vortex the mixture for a short period to facilitate initial dispersion.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds[2].
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The provided qualitative estimates, based on the behavior of analogous compounds, offer initial guidance for solvent selection. The detailed experimental protocol outlines a robust method for generating precise and reliable solubility data, which is crucial for applications in drug development, chemical synthesis, and material science. The successful execution of these experimental procedures will enable the scientific community to build a comprehensive solubility profile for this compound.
References
Theoretical Calculations of 5-(Methylthio)quinoline-8-thiol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical and electronic properties of 5-(methylthio)quinoline-8-thiol. Given the scarcity of direct experimental and theoretical data for this specific compound, this document outlines a robust computational approach based on established methods for analogous quinoline derivatives. The aim is to furnish researchers with a foundational framework for in silico characterization, which is a crucial step in modern drug discovery and materials science.
Introduction to this compound
Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1] The introduction of a thiol group at the 8-position and a methylthio group at the 5-position of the quinoline scaffold is expected to modulate its electronic properties, metal-chelating capabilities, and biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict the molecular structure, reactivity, and spectroscopic features of such novel compounds before their synthesis.[2][3]
Theoretical Methodology
The recommended computational approach for characterizing this compound is based on Density Functional Theory (DFT), a workhorse in quantum chemical calculations for molecules of this size.
Computational Workflow
A typical workflow for the theoretical characterization of this compound is depicted in the diagram below. This process starts with the initial drawing of the molecule and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.
Caption: A flowchart illustrating the computational steps for the theoretical analysis of this compound.
Key Theoretical Protocols
2.2.1. Geometry Optimization: The initial 3D structure of this compound should be optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated functional for organic molecules.[4][5]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are crucial for describing chemical bonds.[6]
-
Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or ethanol.
2.2.2. Frequency Calculations: Following geometry optimization, frequency calculations are essential to confirm that the optimized structure corresponds to a true energy minimum.
-
Procedure: The absence of imaginary frequencies in the output indicates a stable structure.
-
Application: The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.
2.2.3. Electronic Property Calculations: Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential applications.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE = ELUMO - EHOMO), are crucial indicators of chemical reactivity and electronic transitions. A smaller energy gap generally suggests higher reactivity.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[4]
2.2.4. Spectroscopic Property Simulations: Theoretical calculations can predict spectroscopic properties that can be compared with experimental data.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
-
IR Spectra: As mentioned, the vibrational frequencies from the frequency calculation can be used to generate a theoretical IR spectrum.
2.2.5. Physicochemical Property Predictions:
-
pKa: The acid dissociation constant (pKa) can be estimated using various theoretical models, often involving the calculation of the Gibbs free energy of deprotonation in a solvent.
-
Redox Potential: The redox potential can be predicted by calculating the Gibbs free energy change for the oxidation or reduction of the molecule.
Predicted Properties and Data Presentation
While specific calculated values for this compound are not yet available in the literature, the following tables provide a template for how such data should be presented for clarity and comparative analysis.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Gas Phase) | Value (in Water, PCM) |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| Energy Gap (ΔE) (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| pKa (Thiol Group) | Calculated Value |
| pKa (Quinoline Nitrogen) | Calculated Value |
| First Oxidation Potential (V) | Calculated Value |
| First Reduction Potential (V) | Calculated Value |
Proposed Experimental Protocols for Validation
Theoretical predictions should ideally be validated by experimental data. The following are standard experimental protocols for characterizing quinoline derivatives.
4.1. Synthesis and Characterization
The synthesis of this compound would likely involve a multi-step process, potentially starting from 8-hydroxyquinoline or a related precursor. Characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, which can be compared with the calculated IR spectrum.
4.2. Physicochemical Property Measurement
-
pKa Determination: Potentiometric titration or UV-Vis spectrophotometric titration are common methods for determining pKa values.
-
Redox Potential Measurement: Cyclic voltammetry is the standard technique for determining the oxidation and reduction potentials of a compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with biological systems or its application in materials science will depend on its physicochemical properties. The diagram below illustrates the logical relationship between its structural features and potential applications.
Caption: A diagram showing the relationship between the structure of this compound, its properties, and potential applications.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing DFT calculations with appropriate functionals and basis sets, it is possible to predict a wide range of molecular properties. These in silico predictions, when coupled with experimental validation, can significantly accelerate the research and development process for new drugs and materials based on the quinoline scaffold. The provided templates for data presentation and visualization are intended to ensure clarity and facilitate the dissemination of future research findings in this area.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2751837-60-0|8-Methyl-5-(methylthio)quinoline|BLD Pharm [bldpharm.com]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
The Potent Biological Activities of Sulfur-Containing Quinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The incorporation of sulfur-containing functionalities into the quinoline ring system has emerged as a powerful strategy in drug discovery, leading to the development of novel therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth overview of the biological activities of sulfur-containing quinoline compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this dynamic field.
Anticancer Activity of Sulfur-Containing Quinoline Derivatives
Sulfur-containing quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Two prominent classes of these compounds are quinoline-sulfonamides and quinoline-thiosemicarbazones. Their anticancer effects are often attributed to the induction of apoptosis through various cellular mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of representative sulfur-containing quinoline compounds is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 21.8 | [1][2] |
| MDA-MB-231 (Breast Adenocarcinoma) | 22.6 | [1][2] | ||
| A549 (Lung Adenocarcinoma) | 22.6 | [1][2] | ||
| Quinoline-Chalcone Hybrid | Compound 9i | A549 (Lung Cancer) | 1.91 | [3] |
| K-562 (Leukemia) | 2.33 | [3] | ||
| Quinoline-Chalcone Hybrid | Compound 9j | A549 (Lung Cancer) | 2.15 | [3] |
| K-562 (Leukemia) | 5.29 | [3] | ||
| Tetrahydroquinoline Derivative | 4ag (4-trifluoromethyl substituted) | SNB19 (Glioblastoma) | 38.3 | [4][5][6] |
| LN229 (Glioblastoma) | 40.6 | [4][5][6] | ||
| Imidazoquinoline Derivative | 5c derivative | U-87MG (Glioblastoma) | 11.91 | [7] |
| Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone | IND-2 | PC-3 (Prostate Cancer) | 3.0 | [8] |
| DU-145 (Prostate Cancer) | 3.5 | [8] |
Antimicrobial Activity of Sulfur-Containing Quinoline Derivatives
The versatility of sulfur-containing quinoline compounds extends to their significant antimicrobial properties. These compounds have shown efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of selected sulfur-containing quinoline compounds is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Thiosemicarbazide | QST10 | Candida albicans | 31.25 | [9] |
| QST2 | Candida albicans | 250 | [9] | |
| QST8 | Staphylococcus aureus | 250 | [9] | |
| QST9 | Staphylococcus aureus | 250 | [9] | |
| Quinoline-Sulfonamide Hybrid | QS3 | Pseudomonas aeruginosa | 64 | |
| Enterococcus faecalis | 128 | |||
| Escherichia coli | 128 | |||
| Salmonella typhi | 512 | |||
| Quinoline-Sulfonamide Complex | Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | 0.1904 | |
| Escherichia coli ATCC25922 | 6.09 | |||
| Candida albicans ATCC10231 | 0.1904 |
Mechanisms of Action
ROS-Mediated Apoptosis
Several sulfur-containing quinoline derivatives exert their anticancer effects by inducing oxidative stress within cancer cells. This leads to an increase in intracellular Reactive Oxygen Species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis.
Caption: ROS-mediated apoptosis pathway.
Inhibition of PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain sulfur-containing quinoline compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[10][11]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions and cell lines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well microplate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound, bringing the total volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for the initial screening of novel compounds for anticancer activity is a multi-step process designed to identify promising candidates for further development.
Caption: In vitro anticancer drug screening workflow.
This guide highlights the significant potential of sulfur-containing quinoline compounds in the development of new anticancer and antimicrobial therapies. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Coordination Chemistry of 5-(Methylthio)quinoline-8-thiol with Metal Ions: A Technical Guide for Researchers
Introduction
Quinoline-8-thiol, a sulfur analogue of the renowned chelating agent 8-hydroxyquinoline, is known for its ability to form stable complexes with a variety of metal ions. The introduction of a methylthio (-SCH₃) group at the 5-position of the quinoline ring is anticipated to modulate the electronic properties and, consequently, the coordination behavior of the resulting ligand, 5-(methylthio)quinoline-8-thiol. The sulfur atom in the methylthio group can act as a soft donor site and its electronic influence can affect the acidity of the thiol group and the electron density on the quinoline nitrogen. This technical guide provides a comprehensive overview of the predicted coordination chemistry of this compound, offering insights into its synthesis, expected coordination modes, and potential applications for researchers, scientists, and drug development professionals.
Ligand Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 5-substituted quinoline derivatives. A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline
-
Methodology: To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise. The reaction mixture is stirred at low temperature for several hours and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Synthesis of 8-Chloro-5-nitroquinoline
-
Methodology: 8-Hydroxy-5-nitroquinoline is refluxed with phosphorus oxychloride for several hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution. The solid product is filtered, washed with water, and dried.
Step 3: Synthesis of 5-Nitroquinoline-8-thiol
-
Methodology: 8-Chloro-5-nitroquinoline is reacted with a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF under reflux. The reaction progress is monitored by TLC. After completion, the mixture is poured into water, and the product is extracted with an organic solvent.
Step 4: Synthesis of 5-Aminoquinoline-8-thiol and subsequent Sandmeyer reaction
-
Methodology: The nitro group of 5-nitroquinoline-8-thiol is reduced to an amino group using a reducing agent like tin(II) chloride in concentrated hydrochloric acid. The resulting 5-aminoquinoline-8-thiol is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in acidic solution, followed by reaction with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanate group at the 5-position.
Step 5: Synthesis of this compound
-
Methodology: The thiocyanate group is reduced to a thiol using a reducing agent like sodium borohydride. The resulting intermediate is then methylated in situ with methyl iodide to yield the final product, this compound.
Coordination Chemistry
This compound is expected to act as a bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the deprotonated thiol sulfur atom. The presence of the soft thiol donor suggests a high affinity for soft and borderline metal ions according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.
Predicted Coordination Modes
Methodological & Application
Application Notes and Protocols: 5-(methylthio)quinoline-8-thiol as a Fluorescent Probe for Heavy Metal Detection
Disclaimer: Specific experimental data and established protocols for 5-(methylthio)quinoline-8-thiol as a fluorescent probe for heavy metal detection are not extensively available in the public literature. The following application notes and protocols are constructed based on the well-established principles of its parent compound, 8-mercaptoquinoline, and other related quinoline-based fluorescent sensors. The provided quantitative data and experimental parameters should be considered representative and require optimization for specific experimental conditions.
Introduction
Heavy metal contamination is a significant environmental and public health concern. The development of sensitive, selective, and rapid methods for the detection of heavy metal ions is of paramount importance.[1] Fluorescent molecular probes offer a powerful analytical tool due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1][2] Quinoline and its derivatives are excellent metal ion chelators and are widely used as fluorophores in the design of these sensors.[1][3][4] Their rigid, planar structure and conjugated π-system are conducive to strong fluorescence emission upon forming stable complexes with metal ions.[1][4]
The compound this compound is a derivative of 8-mercaptoquinoline, a well-known bidentate ligand that coordinates with many metal ions.[5] By functionalizing the quinoline core, it is possible to modulate the probe's photophysical properties and its selectivity towards specific metal ions. This document outlines the principles, potential applications, and detailed protocols for the use of this compound as a fluorescent chemosensor for heavy metal ion detection.
Principle of Detection
The detection mechanism of this compound relies on its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the deprotonated sulfur atom of the thiol group at the 8-position form a stable five-membered ring upon coordination with a metal ion.[5][6] This binding event alters the electronic structure of the molecule, leading to a measurable change in its fluorescence properties. Two primary signaling mechanisms are anticipated:
-
Chelation-Enhanced Fluorescence (CHEF): For certain diamagnetic metal ions (e.g., Zn²⁺, Cd²⁺), the chelation process increases the structural rigidity of the probe. This rigidity restricts intramolecular vibrations and rotations, which are non-radiative decay pathways for the excited state. As a result, the radiative decay (fluorescence) becomes more efficient, leading to a "turn-on" response or a significant enhancement of the fluorescence signal.[7]
-
Fluorescence Quenching: For many heavy and transition metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺, Cr³⁺), the binding event leads to a decrease or "quenching" of the fluorescence signal.[8][9] This can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): If the energy levels are suitable, an electron can be transferred from the excited fluorophore to the bound metal ion, or vice versa, providing a non-radiative pathway for the excited state to return to the ground state.[9]
-
Heavy Atom Effect: The presence of a heavy metal ion can enhance spin-orbit coupling, promoting intersystem crossing from the singlet excited state to the triplet state, which deactivates non-radiatively, thus quenching fluorescence.
-
The specific response (enhancement or quenching) and its magnitude depend on the nature of the target metal ion.
Caption: Metal Ion Detection Mechanism.
Application Notes
A plausible synthesis for this compound can be proposed based on established quinoline chemistry. A key intermediate is 5-amino-8-hydroxyquinoline, which can be synthesized from 5-nitro-8-hydroxyquinoline.[10] The thiol group can be introduced from the hydroxyl group via reduction of a sulfonyl chloride intermediate.[5]
Caption: Plausible Synthetic Pathway.
The following tables summarize the expected performance of a quinoline-thiol-based probe. Note: This is representative data based on analogs and requires experimental validation for this compound.
Table 1: Representative Selectivity and Response to Various Metal Ions
| Metal Ion | Expected Fluorescence Response | Potential Interference |
| Hg²⁺ | Strong Fluorescence Quenching | High |
| Pb²⁺ | Moderate Fluorescence Quenching | Moderate |
| Cd²⁺ | Fluorescence Enhancement (CHEF) | Moderate |
| Cr³⁺ | Strong Fluorescence Quenching | High |
| Cu²⁺ | Strong Fluorescence Quenching | High |
| Zn²⁺ | Strong Fluorescence Enhancement (CHEF) | Moderate |
| Ni²⁺ | Moderate Fluorescence Quenching | Low |
| Co²⁺ | Moderate Fluorescence Quenching | Low |
| Fe³⁺ | Strong Fluorescence Quenching | High |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No Significant Change | Negligible |
Table 2: Representative Quantitative Detection Parameters
| Parameter | Representative Value | Comments |
| Limit of Detection (LOD) | 10 - 100 nM | Dependent on the specific metal ion and instrumentation.[3] |
| Linear Range | 0.1 - 10 µM | Typical range for quantitative analysis. |
| Response Time | < 5 minutes | Chelation is typically a rapid process. |
| Optimal pH Range | 6.0 - 8.0 | Avoids protonation of the quinoline nitrogen and ensures deprotonation of the thiol group for chelation. |
| Solvent System | Aqueous buffer (e.g., HEPES, Tris-HCl) with a co-solvent (e.g., DMSO, Acetonitrile) to ensure probe solubility. |
Experimental Protocols
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl buffer
-
Deionized (DI) water (18 MΩ·cm)
-
Stock solutions (e.g., 10 mM) of metal perchlorates or nitrates (e.g., Hg(ClO₄)₂, Pb(NO₃)₂, Zn(ClO₄)₂)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
pH meter
-
Probe Stock Solution (1 mM): Accurately weigh a small amount of the probe and dissolve it in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Buffer Solution (e.g., 20 mM HEPES, pH 7.4): Dissolve the appropriate amount of HEPES in DI water. Adjust the pH to 7.4 using NaOH or HCl.
-
Metal Ion Working Solutions (e.g., 100 µM): Prepare working solutions of each metal ion by diluting their respective 10 mM stock solutions in the buffer solution. Prepare fresh daily.
The following workflow outlines the steps for detecting a heavy metal ion.
Caption: Experimental Workflow for Metal Detection.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (typically ~340-370 nm for quinoline derivatives) and the emission wavelength range (e.g., 400-600 nm). Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Pipette 3.0 mL of the buffer solution into a quartz cuvette and record a blank spectrum.
-
Baseline Probe Fluorescence (F₀): To a new cuvette, add 2.9 mL of buffer. Add the required volume of the probe stock solution to achieve the final desired concentration (e.g., 3 µL of 1 mM stock for a final concentration of 1 µM in 3 mL). Mix gently by pipetting. Record the fluorescence spectrum. The peak intensity is F₀.
-
Titration: To the cuvette containing the probe solution, add small aliquots of the metal ion working solution (e.g., 1-10 µL).
-
Incubation: After each addition, mix the solution gently and allow it to incubate for 2-5 minutes at room temperature to ensure the chelation reaction reaches equilibrium.
-
Fluorescence Measurement (F): Record the fluorescence spectrum after each addition of the metal ion. The new peak intensity is F.
-
Selectivity Test: To assess selectivity, repeat the experiment (steps 3-6) using solutions of other potentially interfering metal ions at the same concentration.
-
Calibration Curve: Plot the change in fluorescence intensity (F/F₀ for enhancement or F₀/F for quenching) against the concentration of the added metal ion.
-
Linear Range: Identify the concentration range over which the fluorescence response is directly proportional to the metal ion concentration.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (fluorescence of the probe solution without any metal ion, measured multiple times) and k is the slope of the linear calibration curve.
References
- 1. Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(methylthio)quinoline-8-thiol in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to their diverse biological activities and unique photophysical properties. Within this family, quinoline-thiol derivatives have emerged as promising candidates for the development of fluorescent sensors, particularly for the detection of metal ions. The underlying principle of their sensing capability often relies on the phenomenon of fluorescence quenching upon coordination with metal ions. This application note provides a detailed protocol for the utilization of 5-(methylthio)quinoline-8-thiol in fluorescence spectroscopy for potential applications in metal ion detection and other fluorescence-based assays. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines a generalized protocol based on the known properties of similar quinoline-thiol compounds. Researchers are encouraged to use this as a foundational method and optimize the parameters for their specific experimental needs.
Principle
The fluorescence of quinoline-thiol derivatives is attributed to their conjugated π-electron system. The thiol (-SH) and methylthio (-SCH3) groups can act as chelating agents for metal ions. Upon binding of a metal ion to the quinoline-thiol moiety, the electronic properties of the fluorophore are altered, often leading to a decrease or "quenching" of the fluorescence intensity. This change in fluorescence can be quantitatively correlated to the concentration of the metal ion, forming the basis of a fluorescent sensor. The general mechanism involves the formation of a non-fluorescent or weakly fluorescent complex between the quinoline derivative and the metal ion.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the current literature, a comprehensive table of its photophysical properties cannot be provided at this time. Researchers will need to experimentally determine the following key parameters. A placeholder table is provided below to guide data collection and presentation.
| Parameter | Value | Conditions (Solvent, pH, Temp.) |
| Excitation Maximum (λex) | To be determined | |
| Emission Maximum (λem) | To be determined | |
| Molar Absorptivity (ε) | To be determined | |
| Fluorescence Quantum Yield (ΦF) | To be determined | |
| Stokes Shift | To be determined | |
| Fluorescence Lifetime (τ) | To be determined |
Experimental Protocol: Metal Ion Detection
This protocol provides a general framework for utilizing this compound as a fluorescent probe for the detection of metal ions.
4.1. Materials and Reagents
-
This compound
-
High-purity solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Buffer solutions of various pH (e.g., phosphate, Tris-HCl)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc.)
-
Deionized water
-
Fluorometer
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
4.2. Preparation of Solutions
-
Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent in which it is readily soluble (e.g., DMSO or ethanol). Store this solution in the dark to prevent photodegradation.
-
Working Solution: Prepare a dilute working solution (e.g., 10 µM) from the stock solution in the desired experimental buffer or solvent. The final concentration should be optimized to give a stable and measurable fluorescence signal.
-
Metal Ion Solutions: Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water or a suitable buffer. Prepare a series of dilutions from these stock solutions to be used for titration experiments.
4.3. Instrumentation and Measurement
-
Determine Excitation and Emission Spectra:
-
Place the working solution of this compound in a quartz cuvette.
-
Using the fluorometer, scan the excitation spectrum while monitoring the emission at an estimated wavelength.
-
Then, set the excitation to the determined maximum and scan the emission spectrum.
-
-
Fluorescence Titration:
-
To the working solution of this compound in the cuvette, add incremental amounts of a specific metal ion solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Selectivity Test:
-
Prepare a series of solutions containing the this compound working solution and a fixed concentration of different metal ions.
-
Measure the fluorescence intensity of each solution to assess the selectivity of the probe for a particular metal ion.
-
-
Competition Test:
-
To a solution of this compound containing the target metal ion (which causes fluorescence quenching), add other potentially interfering metal ions.
-
Measure the fluorescence intensity to determine if the quenching effect is reversed or altered, indicating the level of interference.
-
4.4. Data Analysis
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
For quenching experiments, the data can often be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for using this compound in fluorescence spectroscopy for metal ion detection.
Caption: Experimental workflow for metal ion detection using this compound.
5.2. Proposed Signaling Pathway: Metal Ion Chelation and Fluorescence Quenching
The following diagram illustrates the proposed mechanism of fluorescence quenching upon metal ion chelation.
Application of 5-(methylthio)quinoline-8-thiol in Environmental Water Analysis
Application Note and Protocol
Introduction
The monitoring of heavy metal contamination in environmental water sources is a critical aspect of public health and environmental protection. Heavy metals are persistent, non-biodegradable, and can bioaccumulate, posing significant risks to ecosystems and human health. Therefore, the development of sensitive and selective analytical methods for their determination at trace levels is of paramount importance.
5-(methylthio)quinoline-8-thiol is a chelating agent that exhibits high affinity and selectivity for various heavy metal ions. Its structure, featuring a soft thiol donor atom and a nitrogen atom within the quinoline ring, allows for the formation of stable metal complexes. This property makes it a promising reagent for the preconcentration and subsequent determination of heavy metals from complex matrices such as environmental water samples. This application note provides a detailed protocol for the use of this compound in a solid-phase extraction (SPE) method coupled with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the analysis of heavy metals in water.
While extensive data for this compound is not widely available in peer-reviewed literature, this protocol is based on established methodologies for structurally similar quinoline-based thiol and hydroxyl chelating agents. The presented performance data is representative of these similar compounds and should be validated experimentally for this compound.
Principle
The method is based on the selective chelation of heavy metal ions with this compound immobilized on a solid support. A water sample is passed through an SPE cartridge containing the functionalized sorbent. The metal ions are retained on the sorbent via complexation. After a washing step to remove matrix interferences, the retained metal ions are eluted with a small volume of an acidic solution. The eluate is then analyzed by ICP-OES to determine the concentration of the target metals. This preconcentration step significantly improves the detection limits of the analytical method.
Data Presentation
Table 1: Representative Analytical Performance for Heavy Metal Determination using a Quinoline-based SPE-ICP-OES Method
| Metal Ion | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cd(II) | 0.1 - 100 | 0.03 | 0.1 | 95 - 105 | < 5 |
| Cu(II) | 0.5 - 200 | 0.15 | 0.5 | 97 - 103 | < 4 |
| Pb(II) | 0.2 - 150 | 0.06 | 0.2 | 96 - 104 | < 5 |
| Zn(II) | 1.0 - 500 | 0.3 | 1.0 | 98 - 102 | < 3 |
| Ni(II) | 0.5 - 250 | 0.15 | 0.5 | 95 - 105 | < 6 |
| Hg(II) | 0.05 - 50 | 0.015 | 0.05 | 93 - 107 | < 7 |
Note: The data presented in this table are representative values obtained from studies using similar quinoline-based chelating agents and should be experimentally verified for this compound.
Experimental Protocols
Synthesis of this compound Functionalized Sorbent
This protocol describes a general procedure for the immobilization of a thiol-containing ligand onto a silica-based sorbent.
Materials:
-
Silica gel (60-120 mesh)
-
3-Chloropropyltrimethoxysilane
-
This compound
-
Toluene, anhydrous
-
Triethylamine
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Activation of Silica Gel: Activate the silica gel by heating at 150°C for 4 hours. Cool down under vacuum.
-
Silanization: Suspend the activated silica gel in anhydrous toluene. Add 3-chloropropyltrimethoxysilane and reflux the mixture for 24 hours under a nitrogen atmosphere. Filter the resulting chloropropyl-functionalized silica, wash with toluene, and dry under vacuum.
-
Immobilization of this compound: Suspend the chloropropyl-functionalized silica in anhydrous toluene. Add this compound and triethylamine (as a base). Reflux the mixture for 48 hours under a nitrogen atmosphere.
-
Washing and Drying: Filter the final product, and wash sequentially with toluene, methanol, and deionized water. Finally, wash with a dilute HCl solution and then with deionized water until the filtrate is neutral. Dry the functionalized sorbent at 60°C for 12 hours.
-
Packing SPE Cartridges: Pack empty SPE cartridges with the synthesized sorbent (typically 100-200 mg per cartridge).
Environmental Water Sample Analysis
Materials:
-
Water sample (e.g., river water, tap water)
-
Nitric acid (HNO₃), concentrated
-
Buffer solution (e.g., acetate buffer, pH 6)
-
Eluent solution (e.g., 2 M HNO₃)
-
Deionized water
-
SPE cartridges packed with this compound functionalized sorbent
-
ICP-OES instrument
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean polyethylene bottle.
-
Acidify the sample to pH < 2 with concentrated nitric acid to preserve the metals.
-
Filter the sample through a 0.45 µm membrane filter to remove suspended solids.
-
-
SPE Preconcentration:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 10 mL of the buffer solution (pH 6).
-
Loading: Take a known volume of the filtered water sample (e.g., 100 mL) and adjust the pH to 6 with the buffer solution. Pass the sample through the SPE cartridge at a flow rate of 2-5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any non-specifically bound species.
-
Elution: Elute the retained metal ions with a small volume (e.g., 5 mL) of the eluent solution (2 M HNO₃) into a clean collection tube.
-
-
Analysis:
-
Analyze the eluate using a calibrated ICP-OES instrument to determine the concentration of the target heavy metals.
-
Prepare a calibration curve using standard solutions of the metals of interest.
-
A blank sample (deionized water) should be subjected to the same procedure to account for any background contamination.
-
Visualizations
Caption: Experimental workflow for heavy metal analysis in water.
Application Note: High-Sensitivity Detection of Aqueous Mercury Ions Using 5-(methylthio)quinoline-8-thiol
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential detection of mercury(ii) and thiol-containing amino acids by a fluorescent chemosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A "turn-off" fluorescent biosensor for the detection of mercury (II) based on graphite carbon nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Visual Detection of Mercury Ions With Ratiometric Fluorescent Test Paper Sensor [frontiersin.org]
Application Notes and Protocols for Selective Sensing of Copper (II) Ions using 5-(methylthio)quinoline-8-thiol
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their inherent chelating properties, particularly when substituted with functional groups like thiols, make them excellent candidates for the development of chemosensors for metal ions. The 8-hydroxyquinoline scaffold, for instance, is well-known for forming stable complexes with a variety of metal ions.[1] The introduction of a thiol group at the 8-position and a methylthio group at the 5-position of the quinoline ring is proposed to create a highly selective and sensitive fluorescent sensor for copper (II) ions. The sulfur atoms of the thiol and methylthio groups, along with the quinoline nitrogen, are expected to act as a tridentate binding site for Cu(II) ions. This interaction is anticipated to modulate the photophysical properties of the molecule, leading to a detectable signal, such as fluorescence quenching or enhancement, upon copper binding. These types of sulfur-containing quinoline derivatives have been reported as effective fluorescent chemosensors for various metal ions, including Cu2+.[2][3]
Sensing Mechanism
The proposed sensing mechanism of 5-(methylthio)quinoline-8-thiol for Cu(II) ions is based on the principle of photoinduced electron transfer (PET). In the free ligand state, the lone pair of electrons on the sulfur and nitrogen atoms can quench the fluorescence of the quinoline fluorophore through PET. Upon coordination with a Cu(II) ion, the lone pair electrons are engaged in the metal-ligand bond, which inhibits the PET process. This inhibition of PET is expected to lead to a significant enhancement in the fluorescence intensity of the compound, providing a "turn-on" fluorescence response for the detection of Cu(II). The selectivity for Cu(II) ions is attributed to the specific coordination geometry and the strong affinity of the soft sulfur donor atoms for the soft Cu(II) ion.
Caption: Proposed sensing mechanism of this compound for Copper (II) ions.
Experimental Protocols
Synthesis of this compound
This proposed synthesis is a multi-step process starting from 8-hydroxyquinoline.
Step 1: Synthesis of 8-hydroxy-5-nitroquinoline
-
To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 8-hydroxy-5-nitroquinoline.
Step 2: Synthesis of 5-nitroquinolin-8-ol
-
Protect the hydroxyl group of 8-hydroxy-5-nitroquinoline using a suitable protecting group (e.g., methoxymethyl ether) by reacting it with methoxymethyl chloride in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the nitro group to an amino group
-
Dissolve the protected 5-nitroquinolin-8-ol in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain the protected 5-aminoquinolin-8-ol.
Step 4: Introduction of the methylthio group via Sandmeyer-type reaction
-
Diazotize the amino group of the protected 5-aminoquinolin-8-ol by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at 0-5 °C.
-
Add the resulting diazonium salt solution to a solution of sodium methyl mercaptide (NaSMe).
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 5: Conversion of the protected hydroxyl group to a thiol group
-
Deprotect the hydroxyl group using acidic conditions (e.g., hydrochloric acid in methanol).
-
Convert the resulting hydroxyl group to a sulfonyl chloride by reacting with p-toluenesulfonyl chloride in the presence of a base.
-
Reduce the sulfonyl chloride to the corresponding thiol using a reducing agent like stannous chloride or triphenylphosphine.[4]
Step 6: Final Deprotection
-
If any protecting groups remain, perform the final deprotection step to yield this compound.
-
Purify the final product by column chromatography.
Protocol for Copper (II) Ion Sensing
Materials and Reagents:
-
This compound stock solution (1 mM in acetonitrile)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (10 mM in deionized water)
-
HEPES buffer (20 mM, pH 7.4)
-
Acetonitrile (spectroscopic grade)
-
Deionized water
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) (10 mM in deionized water)
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Experimental Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of this compound by diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and HEPES buffer (20 mM, pH 7.4) to a final concentration of 10 µM.
-
Fluorescence Titration:
-
Place 2 mL of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum (Excitation at the determined λmax, e.g., 340 nm).
-
Incrementally add small aliquots of the Cu(II) stock solution (e.g., 2 µL of 100 µM) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum. .
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the sensor solution, add a specific amount of the respective metal ion stock solution to achieve a final concentration of 100 µM.
-
Record the fluorescence spectrum for each metal ion.
-
For competitive studies, add 100 µM of Cu(II) to the solutions already containing other metal ions and record the fluorescence spectra.
-
-
Determination of Detection Limit:
-
Record the fluorescence intensity of the sensor solution in the absence of Cu(II) (blank) multiple times (e.g., n=10).
-
Calculate the standard deviation of the blank measurements.
-
The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the fluorescence intensity vs. [Cu(II)] plot. A similar quinoline-based probe had a detection limit of 1.03 μM.[5]
-
Caption: Experimental workflow for Cu(II) sensing using this compound.
Data Presentation
The following tables present hypothetical yet representative data based on the expected performance of a quinoline-thiol based copper sensor.
Table 1: Photophysical Properties
| Property | Value |
| Absorption Maximum (λabs) | ~320 nm |
| Emission Maximum (λem) | ~450 nm |
| Quantum Yield (Φ) (in absence of Cu²⁺) | Low |
| Quantum Yield (Φ) (in presence of Cu²⁺) | Significantly Increased |
Table 2: Sensor Performance for Copper (II) Detection
| Parameter | Value |
| Linear Range | 0 - 50 µM |
| Detection Limit | ~1 µM |
| Response Time | < 2 minutes |
| pH Range | 6.0 - 8.0 |
Table 3: Selectivity Profile
| Metal Ion (100 µM) | Fluorescence Intensity Change (F/F₀) |
| Cu²⁺ | ~20 |
| Na⁺ | ~1.1 |
| K⁺ | ~1.0 |
| Mg²⁺ | ~1.2 |
| Ca²⁺ | ~1.1 |
| Mn²⁺ | ~1.5 |
| Fe³⁺ | ~2.0 (slight quenching) |
| Co²⁺ | ~1.8 |
| Ni²⁺ | ~1.7 |
| Zn²⁺ | ~2.5 |
| Cd²⁺ | ~1.4 |
| Hg²⁺ | ~3.0 |
| Pb²⁺ | ~1.3 |
(F is the fluorescence intensity in the presence of the metal ion, and F₀ is the fluorescence intensity of the free sensor)
Conclusion
The proposed this compound holds significant promise as a selective and sensitive "turn-on" fluorescent sensor for the detection of copper (II) ions. The protocols outlined above provide a framework for its synthesis and application in a research setting. The strong affinity and specific coordination of the thiol and methylthio groups with copper (II) are expected to provide high selectivity over other biologically relevant metal ions. Further investigations should focus on optimizing the reaction conditions, fully characterizing the sensor's photophysical properties, and evaluating its application in real-world samples.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 5. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for a 5-(methylthio)quinoline-8-thiol Based Chemosensor
Disclaimer: The following application notes and protocols are based on the established principles of quinoline-based chemosensors, particularly those incorporating thiol and methylthio functional groups. As of the date of this document, specific experimental data for a chemosensor based on 5-(methylthio)quinoline-8-thiol is not available in the cited literature. Therefore, this document serves as a foundational guide for the prospective development and application of such a chemosensor, drawing parallels from closely related and well-studied analogues.
Application Notes
Introduction
Quinoline derivatives are a prominent class of fluorescent chemosensors due to their rigid structure and ability to coordinate with metal ions, leading to significant changes in their photophysical properties. The incorporation of a thiol group at the 8-position and a methylthio group at the 5-position of the quinoline scaffold is proposed to create a selective and sensitive chemosensor for heavy metal ions. The thiol group can act as a soft donor, showing a strong affinity for soft metal ions, while the quinoline nitrogen provides an additional coordination site. The methylthio group can further modulate the electronic properties and steric environment of the ligand, potentially enhancing selectivity.
Principle of Operation
The proposed chemosensor, this compound, is expected to operate on the principle of fluorescence modulation upon binding to a target analyte, most likely a heavy metal ion. The unbound chemosensor is anticipated to exhibit native fluorescence. Upon coordination of a metal ion to the nitrogen of the quinoline ring and the sulfur of the deprotonated thiol group, the fluorescence of the molecule is expected to be either quenched or enhanced. This change in fluorescence intensity can be quantitatively correlated to the concentration of the analyte. The most common mechanisms for fluorescence modulation in such systems are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Potential Applications
-
Environmental Monitoring: Detection of heavy metal ion contamination (e.g., Pd²⁺, Hg²⁺, Pb²⁺, Cu²⁺) in water and soil samples.
-
Industrial Process Monitoring: In-line or at-line monitoring of metal ion concentrations in industrial effluents and process streams.
-
Drug Development: Screening for compounds that interact with metal-dependent enzymes or for the quantification of metal-based drugs.
-
Biological Research: Imaging and quantification of metal ions in biological systems, although this would require further modification to ensure cell permeability and biocompatibility.
Selectivity and Sensitivity
Based on analogous quinoline-thiol chemosensors, this compound is predicted to exhibit high selectivity towards specific heavy metal ions. The selectivity is governed by the coordination geometry and the electronic affinity of the metal ion for the N,S-donor set of the ligand. The sensitivity is expected to be in the micromolar to nanomolar range, depending on the specific analyte and the experimental conditions.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the this compound chemosensor based on data from analogous compounds.
| Parameter | Expected Value | Target Analyte(s) (Predicted) |
| Excitation Wavelength (λex) | 340 - 380 nm | Pd²⁺, Hg²⁺, Cu²⁺ |
| Emission Wavelength (λem) | 400 - 550 nm | Pd²⁺, Hg²⁺, Cu²⁺ |
| Detection Limit (LOD) | 10 nM - 1 µM | Pd²⁺ |
| Linear Range | 0.1 - 10 µM | Pd²⁺ |
| Response Time | < 5 minutes | Most metal ions |
| Optimal pH Range | 5 - 8 | General application |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on common organic chemistry reactions for the functionalization of quinoline derivatives.
Workflow for Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Materials:
-
8-Amino-5-bromoquinoline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Potassium thiocyanate (KSCN)
-
Copper(I) thiocyanate (CuSCN)
-
Sodium borohydride (NaBH₄) or Dithiothreitol (DTT)
-
Sodium thiomethoxide (NaSCH₃)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Diazotization: Dissolve 8-amino-5-bromoquinoline in an aqueous solution of HBr at 0-5 °C. Add a solution of NaNO₂ dropwise while maintaining the temperature.
-
Sandmeyer Reaction: Add the diazonium salt solution to a suspension of KSCN and CuSCN. Heat the mixture to facilitate the substitution of the diazonium group with a thiocyanate group to yield 5-bromo-8-thiocyanatoquinoline.
-
Reduction of Thiocyanate: Reduce the thiocyanate group of 5-bromo-8-thiocyanatoquinoline to a thiol group using a suitable reducing agent like NaBH₄ or DTT to obtain 5-bromoquinoline-8-thiol.
-
Nucleophilic Aromatic Substitution: React 5-bromoquinoline-8-thiol with sodium thiomethoxide in a polar aprotic solvent like DMF to substitute the bromine atom with a methylthio group.
-
Purification: Purify the final product, this compound, using column chromatography on silica gel followed by recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol outlines the general steps for evaluating the performance of the this compound chemosensor for the detection of a target metal ion.
Workflow for Metal Ion Detection
Caption: Experimental workflow for metal ion sensing using the chemosensor.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water.
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).
-
Prepare the working buffer solution.
-
-
Fluorescence Titration:
-
To a cuvette containing the buffer solution, add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the chemosensor.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution and record the fluorescence spectrum.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing the chemosensor and a different metal ion at a fixed concentration.
-
Measure the fluorescence response for each metal ion.
-
To assess interference, measure the fluorescence response of the chemosensor to the primary target metal ion in the presence of other potentially interfering ions.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the chemosensor and the metal ion, but with varying mole fractions of each.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The maximum of the plot will indicate the stoichiometry of the complex.
-
Signaling Pathway
The interaction between the chemosensor and a metal ion can be visualized as a simple binding event leading to a change in the photophysical properties of the sensor.
Signaling Pathway of the Chemosensor
Application Notes and Protocols for Cellular Imaging of Metal Ions using 5-(methylthio)quinoline-8-thiol
Disclaimer: The following application notes and protocols are a hypothetical guide for the use of 5-(methylthio)quinoline-8-thiol as a fluorescent probe for cellular imaging of metal ions. This information is based on the known properties of similar quinoline-based thiol compounds. Researchers should conduct their own validation experiments to determine the specific photophysical properties, metal ion selectivity, and optimal imaging conditions for this particular compound.
Introduction
This compound is a quinoline-based fluorescent sensor designed for the detection and imaging of intracellular metal ions. The quinoline scaffold provides the core fluorophore, while the thiol group at the 8-position and the methylthio group at the 5-position are anticipated to serve as a selective metal ion binding site. Quinoline derivatives are well-established as effective fluorescent probes due to their favorable photophysical properties and ability to chelate metal ions, leading to changes in their fluorescence emission.[1][2] The coordination of a metal ion to the nitrogen of the quinoline ring and the sulfur of the thiol group is expected to induce a "turn-on" fluorescence response through mechanisms such as chelation-enhanced fluorescence (CHEF).[3] This makes this compound a promising candidate for investigating the roles of metal ions in various biological processes.
Principle of Action
The fluorescence of many quinoline-based probes is quenched in the unbound state. Upon binding to a target metal ion, the formation of a rigid complex restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. The selectivity of this compound for specific metal ions will be determined by the coordination geometry and the affinity of the binding pocket for different cations. Thiol-containing ligands often show a preference for soft metal ions.
Anticipated Photophysical and Metal Binding Properties
The following table summarizes the expected quantitative data for this compound based on the properties of similar quinoline-8-thiol derivatives. These values require experimental verification.
| Property | Anticipated Value | Notes |
| Excitation Wavelength (λex) | ~370 - 400 nm | Dependent on solvent polarity and metal ion binding. |
| Emission Wavelength (λem) | ~500 - 550 nm | A significant Stokes shift is expected. |
| Quantum Yield (ΦF) | Low in apo-form | Expected to increase significantly upon metal binding. |
| Binding Affinity (Kd) | nM to µM range | Will vary for different metal ions, determining the probe's sensitivity. |
| Selectivity | High for certain soft metal ions | Expected to show selectivity for ions like Zn²⁺, Cd²⁺, or Hg²⁺ over alkali and alkaline earth metals.[4] |
| Cell Permeability | Good | The quinoline structure generally imparts good membrane permeability for live-cell imaging.[5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound in anhydrous, research-grade dimethyl sulfoxide (DMSO) to prepare a 1-5 mM stock solution.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and experimental conditions.
-
Wash the cells two to three times with warm HBSS to remove any excess, unbound probe.
-
Add fresh, warm culture medium or HBSS to the cells. The cells are now ready for imaging.
Live-Cell Fluorescence Microscopy
-
Place the dish or coverslip onto the stage of a fluorescence microscope equipped with a suitable filter set for the probe (e.g., DAPI or a custom filter set matching the excitation and emission spectra).
-
Excite the cells using the appropriate wavelength (e.g., ~385 nm) and collect the emission signal (e.g., ~520 nm).
-
Optimize imaging parameters such as exposure time and excitation intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.[6]
-
To investigate the response to specific metal ions, cells can be treated with a cell-permeable metal salt (e.g., ZnCl₂) or a chelator (e.g., TPEN for zinc) before or during imaging.
Co-localization Studies
To determine the subcellular localization of metal ions detected by this compound, co-staining with organelle-specific fluorescent trackers can be performed.
-
Load the cells with this compound as described above.
-
Incubate the cells with an organelle-specific tracker (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or LysoTracker™ for lysosomes) according to the manufacturer's protocol.
-
Image the cells using the appropriate filter sets for both this compound and the co-localization marker.
-
Analyze the images for spatial overlap of the fluorescence signals to determine the subcellular distribution of the metal ions.
Visualizations
Signaling Pathway of Metal Ion Detection
Caption: Proposed mechanism for metal ion detection.
Experimental Workflow for Cellular Imaging
Caption: Step-by-step experimental workflow.
Logical Relationship of Probe-Metal Interaction
Caption: Reversible binding and fluorescence response.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Synthesis Protocol for 5-(Methylthio)quinoline-8-thiol from 8-Mercaptoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed synthetic protocol for the preparation of 5-(methylthio)quinoline-8-thiol from the starting material 8-mercaptoquinoline. The protocol is designed for use by researchers in organic synthesis and drug development.
Introduction
Quinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of sulfur-containing functional groups can significantly modulate the pharmacological properties of these molecules. This protocol outlines a multi-step synthesis to introduce a methylthio group at the 5-position of the quinoline ring while retaining the thiol group at the 8-position. The proposed synthetic route involves the protection of the existing thiol group, regioselective functionalization of the quinoline core, and subsequent deprotection to yield the target compound.
Overall Reaction Scheme
The proposed synthesis of this compound from 8-mercaptoquinoline involves a three-step process:
-
Protection of the Thiol Group: The thiol group of 8-mercaptoquinoline is first protected as a thioacetate to prevent its interference in subsequent reactions.
-
Regioselective Bromination: The protected quinoline is then subjected to electrophilic bromination, which is directed to the 5-position of the quinoline ring.
-
Nucleophilic Substitution and Deprotection: The bromo-substituted intermediate undergoes a nucleophilic aromatic substitution with a methylthiolate source, followed by the removal of the acetyl protecting group to yield the final product.
Experimental Protocols
Step 1: Synthesis of S-(quinolin-8-yl) ethanethioate (Protection)
This step involves the S-acetylation of 8-mercaptoquinoline to protect the thiol functionality.
Materials:
-
8-Mercaptoquinoline
-
Acetic anhydride
-
Pyridine (or a non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 8-mercaptoquinoline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure S-(quinolin-8-yl) ethanethioate.
Step 2: Synthesis of S-(5-bromoquinolin-8-yl) ethanethioate (Bromination)
This step aims for the regioselective bromination of the protected 8-mercaptoquinoline at the 5-position. The directing effect of the 8-thioacetyl group is expected to favor substitution at this position.
Materials:
-
S-(quinolin-8-yl) ethanethioate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or another suitable polar aprotic solvent
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve S-(quinolin-8-yl) ethanethioate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate S-(5-bromoquinolin-8-yl) ethanethioate.
Step 3: Synthesis of this compound (Nucleophilic Substitution and Deprotection)
This final step involves the displacement of the bromine atom with a methylthio group and the subsequent removal of the acetyl protecting group.
Materials:
-
S-(5-bromoquinolin-8-yl) ethanethioate
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve S-(5-bromoquinolin-8-yl) ethanethioate (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.5 eq) to the solution and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and add an aqueous solution of hydrochloric acid to hydrolyze the thioacetate.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete deprotection.
-
Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 8-Mercaptoquinoline | S-(quinolin-8-yl) ethanethioate | Acetic anhydride, Pyridine | Dichloromethane | 85-95 | >95 |
| 2 | S-(quinolin-8-yl) ethanethioate | S-(5-bromoquinolin-8-yl) ethanethioate | N-Bromosuccinimide | Acetonitrile | 60-75 | >95 |
| 3 | S-(5-bromoquinolin-8-yl) ethanethioate | This compound | Sodium thiomethoxide, HCl | DMF | 50-65 | >98 |
Note: The yields and purities are estimated based on analogous reactions and would require experimental optimization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis pathway.
Application Note & Protocol: Quantification of 5-(methylthio)quinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(methylthio)quinoline-8-thiol is a quinoline derivative containing a thiol group, a class of compounds known for their significant roles in various biological and chemical processes. The presence of both the quinoline scaffold and a reactive thiol moiety suggests potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control.
Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, widely available, and reliable technique for the quantification of organic molecules. The quinoline core of the analyte is expected to have a strong chromophore, making it suitable for UV detection.
Principle: The method involves separating this compound from other components in a sample matrix using a reversed-phase HPLC column. The amount of the compound is then quantified by measuring its absorbance at a specific wavelength using a UV detector.
Proposed HPLC-UV Method Parameters
The following are proposed starting conditions for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance determined by a UV scan) |
| Run Time | Approximately 17 minutes |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Figure 1: Experimental Workflow for Quantification.
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound analytical standard of known purity
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to create calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
The sample preparation procedure will depend on the matrix (e.g., biological fluid, reaction mixture). A generic protocol for a solid sample is provided below.
-
Accurately weigh a known amount of the sample.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) and vortex or sonicate to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any insoluble material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
Set up the HPLC system with the parameters outlined in the "Proposed HPLC-UV Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Include blank injections (mobile phase) periodically to check for carryover.
5. Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The final concentration in the original sample should be calculated by taking into account the initial sample weight and dilution factors.
Method Validation Parameters (Hypothetical Data)
For a robust analytical method, validation should be performed to assess its performance. The following table summarizes typical performance characteristics that should be evaluated, along with hypothetical target values based on similar assays.
| Parameter | Hypothetical Target Value | Description |
| Linearity (r²) | > 0.999 | The linearity of the calibration curve over the defined concentration range.[3] |
| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. |
| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Alternative and Complementary Techniques
While HPLC-UV is a suitable and accessible method, other techniques can also be considered for the quantification of this compound, particularly for complex matrices or when higher sensitivity is required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with complex matrices or when the analyte concentration is very low.[1][6][8][9] The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte is volatile or can be derivatized to a volatile form, GC-MS can be a powerful tool for its quantification.[10][11]
-
Spectrophotometric Methods: For simpler, high-throughput screening, colorimetric assays based on the reaction of the thiol group with reagents like Ellman's reagent (DTNB) could be developed.[5][12] However, these methods are generally less specific than chromatographic techniques.
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
Figure 2: Logic for Analytical Technique Selection.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound using HPLC-UV. The detailed protocol and suggested validation parameters offer a solid starting point for researchers and scientists. While the provided method is based on sound analytical principles for similar molecules, method development and validation are essential to ensure its suitability for a specific application and sample matrix. For analyses requiring higher sensitivity or selectivity, transitioning to an LC-MS-based method is recommended.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publication : USDA ARS [ars.usda.gov]
- 12. Detection of biological thiols based on a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues of 5-(methylthio)quinoline-8-thiol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-(methylthio)quinoline-8-thiol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely properties?
This compound is a quinoline derivative. Based on its chemical structure, which includes a largely aromatic quinoline core and a methylthio (-SCH3) group, it is predicted to be a hydrophobic molecule with low intrinsic aqueous solubility. The presence of the thiol (-SH) group, which is weakly acidic, suggests that its solubility may be influenced by the pH of the solution.
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
The difficulty in dissolving this compound stems from its high hydrophobicity. The energy required for a water molecule to form a cavity for the compound and the unfavorable interactions between the hydrophobic molecule and polar water molecules lead to poor solubility. This can often result in the compound precipitating out of solution, especially when a concentrated stock solution is diluted into an aqueous buffer.
Q3: Can I heat the solution to improve solubility?
Heating can temporarily increase the solubility of some compounds. However, this is a risky approach for this compound. The thiol group is susceptible to oxidation, especially at higher temperatures, which could lead to the formation of disulfides and other degradation products. This would compromise the integrity of your compound and the reproducibility of your experiments. It is generally not recommended unless stability has been confirmed.
Q4: How does pH affect the solubility of this compound?
The thiol group (-SH) on the quinoline ring is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻) at basic pH values. This ionization increases the polarity of the molecule, which can significantly enhance its aqueous solubility. Therefore, increasing the pH of the buffer may improve the solubility of this compound. It is crucial to determine the pKa of the thiol group to identify the optimal pH range for solubilization.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues encountered with this compound.
Problem: The compound is not dissolving in the aqueous buffer.
Solution Workflow:
-
Prepare a Concentrated Stock Solution: First, attempt to dissolve the compound in a water-miscible organic solvent. This stock solution can then be diluted into the final aqueous buffer.
-
Select an Appropriate Co-Solvent: Common choices include DMSO, DMF, and ethanol. The selection should be based on the compound's solubility in the solvent and the tolerance of the experimental system (e.g., cell culture) to that solvent.
-
Adjust the pH: If using a co-solvent is not feasible or sufficient, try adjusting the pH of your aqueous buffer. Since the compound has a weakly acidic thiol group, increasing the pH above its pKa should increase solubility.
-
Consider Formulation Strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or other solubilizing agents may be necessary.
Problem: Precipitation occurs after diluting the stock solution into the aqueous buffer.
This is a common issue when the concentration of the organic co-solvent is dramatically reduced upon dilution, causing the compound to crash out of the now predominantly aqueous solution.
Mitigation Strategies:
-
Slower Addition and Vortexing: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
Increase Final Co-solvent Concentration: If the experimental system allows, increase the final concentration of the organic co-solvent in the aqueous buffer. However, be mindful of the tolerance of your assay (e.g., cell viability can be affected by >0.5% DMSO).[1][2][3]
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound solubilized by forming micelles.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[4][5] This is a highly effective method for increasing the apparent aqueous solubility of hydrophobic compounds.[4][5]
Data on Common Co-solvents for In Vitro Assays
The following table summarizes common co-solvents and their generally accepted maximum concentrations for cell-based assays. Always perform a vehicle control to test the specific tolerance of your cell line.
| Co-Solvent | Typical Stock Conc. | Max. Assay Conc. (General) | Notes |
| DMSO | 10-50 mM | 0.1% - 0.5% | Most common solvent for initial solubilization. Can induce cell stress or differentiation at higher concentrations.[1][2][3] |
| Ethanol | 10-50 mM | 0.1% - 1.0% | Can be cytotoxic and may interfere with some enzymatic assays. |
| DMF | 10-50 mM | < 0.1% | More toxic than DMSO; use with caution. |
| PEG 400 | 10-50 mM | 0.5% - 1.0% | Generally well-tolerated but can increase solution viscosity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) and transfer it to the sterile vial.
-
Add Solvent: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=207.3 g/mol , add 2.41 mL of DMSO to 5 mg). Add the calculated volume of DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, sonication in a water bath for 5-10 minutes can aid dissolution.
-
Inspect for Solubility: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the DMSO.
Protocol 2: General Shake-Flask Method for Aqueous Solubility Determination
This protocol outlines a standard method to determine the thermodynamic equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound powder
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Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 2-5 mg in 1 mL). The goal is to have undissolved solid present at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully filter the supernatant through a low-binding 0.22 µm syringe filter. Discard the first few drops to saturate the filter membrane.
-
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) for analysis.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a pre-validated analytical method (e.g., HPLC-UV) with a standard calibration curve. The resulting concentration is the equilibrium solubility of the compound in that buffer.
Visualizations
Caption: Troubleshooting workflow for solubilizing hydrophobic compounds.
Caption: Relationship between pH and the solubility of a thiol-containing compound.
References
photostability issues and degradation of 5-(methylthio)quinoline-8-thiol
Technical Support Center: 5-(methylthio)quinoline-8-thiol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability and degradation of this compound. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid compound (e.g., yellowing) | Oxidation of the thiol group to a disulfide. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. For purification of discolored material, consider recrystallization or chromatography. |
| Loss of potency or activity in solution | Photodegradation or oxidative degradation of the molecule. | Prepare solutions fresh and use them promptly. If storage is necessary, store solutions in amber vials at low temperatures. Degas solvents to remove dissolved oxygen. |
| Appearance of new peaks in HPLC analysis after light exposure | Formation of photodegradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as sulfoxides, sulfones, or disulfide dimers. |
| Inconsistent experimental results | Variability in light exposure, solvent purity, or atmospheric conditions. | Standardize experimental conditions. Use photostability chambers with controlled light intensity and temperature. Utilize high-purity solvents and maintain an inert atmosphere where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The primary factors are exposure to light (especially UV light) and the presence of oxidizing agents. The thiol (-SH) and methylthio (-S-CH3) groups are susceptible to oxidation. The thiol group can be oxidized to form a disulfide dimer, while the methylthio group can be oxidized to a sulfoxide and then to a sulfone.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, the likely degradation products include:
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Disulfide Dimer: Formed by the oxidation of the 8-thiol group of two molecules.
-
Sulfoxide: Formed by the oxidation of the 5-methylthio group.
-
Sulfone: Formed by further oxidation of the sulfoxide.
-
Hydroxylated Quinoline Derivatives: While less common for photodegradation compared to biodegradation, hydroxylation of the quinoline ring is a possibility.[1][2]
Q3: How can I improve the photostability of this compound in my experiments?
A3: To enhance stability:
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Minimize Light Exposure: Work in a dimly lit environment and use amber-colored glassware or vials wrapped in aluminum foil.
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Use Degassed Solvents: Oxygen can contribute to oxidative degradation, especially in the presence of light.
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C).
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Inert Atmosphere: For long-term storage of the solid or solutions, use an inert atmosphere like argon or nitrogen to displace oxygen.
-
pH Control: The stability of thiols can be pH-dependent. Evaluate the stability of your compound in different buffer systems if applicable.[2]
-
Consider Stabilizers: In some formulations, antioxidants or other stabilizers may be included, but their compatibility must be verified for your specific application.
Q4: Is there any quantitative data available on the photostability of this compound?
A4: Currently, there is no specific published quantitative data, such as degradation quantum yields or half-life under specific light conditions, for this compound. It is recommended to perform photostability studies under your specific experimental conditions to determine these parameters.
Table 1: Illustrative Photostability Data (Hypothetical)
| Parameter | Condition A (e.g., Simulated Sunlight) | Condition B (e.g., UV-A Light) |
| Half-life (t½) | To be determined | To be determined |
| Degradation Rate Constant (k) | To be determined | To be determined |
| Major Degradation Product(s) | To be determined | To be determined |
Experimental Protocols
Protocol 1: Basic Photostability Assessment
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a relevant solvent (e.g., ethanol, DMSO).
-
Sample Aliquoting: Aliquot the solution into two sets of transparent and two sets of amber vials.
-
Light Exposure: Place one set of transparent vials and one set of amber vials in a photostability chamber with a controlled light source (e.g., xenon lamp with filters to simulate sunlight). Keep the other two sets in the dark at the same temperature as a control.
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Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each set.
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Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
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Data Evaluation: Compare the peak area of the parent compound in the exposed samples to the dark controls to calculate the percentage of degradation over time. Identify any new peaks that represent degradation products.
Visualizations
References
troubleshooting low yield in the synthesis of 5-(methylthio)quinoline-8-thiol
Technical Support Center: Synthesis of 5-(methylthio)quinoline-8-thiol
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.
Since this compound is a specialized derivative, a common synthetic route involves a multi-step process. This guide is structured around a plausible and widely applicable synthetic pathway, addressing potential issues at each stage.
Proposed Synthetic Pathway
The synthesis is proposed as a three-step process starting from 3-(methylthio)aniline.
Troubleshooting Guides and FAQs
This section is organized by the synthetic steps. Refer to the corresponding step where you are experiencing low yield or other issues.
Step 1: Skraup Synthesis of 5-(methylthio)quinoline
The Skraup reaction is known for being exothermic and can sometimes produce low yields due to polymerization and side reactions.[1][2][3]
Q1: My Skraup reaction is turning into a thick, black tar with very little product. What's going wrong?
A1: Tar formation is a classic issue in Skraup synthesis, often caused by an overly vigorous and uncontrolled reaction.[3] Here are several factors to check:
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Reaction Temperature: The reaction is highly exothermic. Ensure you have adequate cooling and are adding reagents, especially sulfuric acid, slowly and in a controlled manner.
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Oxidizing Agent: The choice and addition rate of the oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. If using nitrobenzene, it also acts as a solvent. An alternative like arsenic acid might result in a less violent reaction.[3]
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Moderator: Ferrous sulfate (FeSO₄) is often used to moderate the reaction and prevent it from becoming too violent. Verify that it was included in your reaction mixture.[3]
Q2: The yield of 5-(methylthio)quinoline is extremely low, even though the reaction didn't appear overly violent. What else can cause low yield?
A2: Low yields can stem from several sources beyond just uncontrolled polymerization. Consider the following:
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Incomplete Reaction: The Skraup reaction often requires prolonged heating. Ensure you are heating for a sufficient duration at the correct temperature to drive the cyclization and subsequent oxidation to completion.
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Purity of Starting Materials: Impurities in the 3-(methylthio)aniline or glycerol can interfere with the reaction. Ensure your starting materials are of high purity.
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Work-up Procedure: The product is often isolated by steam distillation or extraction after basification. Ensure the pH is sufficiently basic to deprotonate the quinoline nitrogen, making it extractable into an organic solvent. Inefficient extraction will lead to significant product loss.
Q3: I'm getting a mixture of isomers. How can I improve the regioselectivity for the 5-substituted product?
A3: The Skraup reaction with meta-substituted anilines can produce a mixture of 5- and 7-substituted quinolines. While the 5-isomer is often the major product, the ratio can be influenced by reaction conditions. Unfortunately, achieving perfect selectivity can be difficult. A thorough purification by column chromatography is typically required to isolate the desired 5-(methylthio)quinoline isomer.
Step 2: Chlorosulfonation of 5-(methylthio)quinoline
This step introduces the sulfonyl chloride group, which is a precursor to the thiol. The reaction conditions are harsh and must be carefully controlled.
Q1: I'm getting a very low yield of the sulfonyl chloride, with a lot of starting material recovered.
A1: This suggests the sulfonation reaction is not going to completion.
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Reaction Temperature and Time: Direct sulfonation with chlorosulfonic acid requires precise and high temperatures (e.g., ~140°C) maintained for an extended period.[4] Temperatures outside the optimal range can lead to a lower yield and more impurities.[4]
-
Reagent Stoichiometry: An excess of chlorosulfonic acid is typically required. Ensure you are using a sufficient excess. Some protocols also add thionyl chloride after the initial reaction with chlorosulfonic acid to ensure complete conversion to the sulfonyl chloride.[5][6]
Q2: My product decomposes during work-up or storage.
A2: Quinoline-8-sulfonyl chloride can be unstable and sensitive to moisture.[4]
-
Moisture-Free Conditions: The reaction and work-up must be conducted under strictly anhydrous conditions. The sulfonyl chloride group is readily hydrolyzed back to the sulfonic acid in the presence of water.
-
Work-up Procedure: After the reaction, the mixture is typically quenched by pouring it onto crushed ice. The product must then be quickly extracted into a non-polar solvent. Avoid prolonged exposure to aqueous or protic environments.
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Storage: The isolated sulfonyl chloride should be used immediately in the next step. If storage is necessary, it must be under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[4]
Q3: The reaction produced a complex mixture that is difficult to purify.
A3: Side reactions are common if conditions are not optimal.
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Overheating: Excessive temperatures can lead to charring and the formation of multiple sulfonated byproducts.
-
Oxidation of Thioether: The methylthio group (-SCH₃) is susceptible to oxidation to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under the harsh, oxidative conditions of chlorosulfonation. Use the lowest effective temperature and consider an inert atmosphere to minimize this.
Step 3: Reduction of Sulfonyl Chloride to Thiol
This final step converts the sulfonyl chloride to the target thiol. This reduction is prone to side reactions, including the formation of disulfides.
Q1: The main product of my reduction is a disulfide [bis(5-(methylthio)quinolin-8-yl) disulfide], not the thiol.
A1: This is a very common issue. Thiols are easily oxidized to disulfides, and this can happen during the reaction or work-up.[7][8]
-
Oxidative Work-up: Exposure to air (oxygen) during the work-up, especially under basic conditions, can rapidly oxidize the thiol product. Perform extractions and purification steps under a nitrogen or argon atmosphere if possible.
-
Choice of Reducing Agent: Some reduction methods are more prone to disulfide formation. If you are experiencing this issue, you may need to follow the reduction with a separate step to cleave the disulfide back to the thiol (e.g., using a reducing agent like sodium borohydride).
Q2: My yield is low, and I can't isolate any identifiable product, or I recover the corresponding sulfonic acid.
A2: This points to issues with the reduction itself or instability of the starting material.
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Inactive Reducing Agent: If using a metal/acid system (e.g., Zn/H₂SO₄), ensure the metal is activated and fresh. If using a hydride reagent like LiAlH₄, ensure it is not quenched by moisture in the solvent or on the glassware.
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Starting Material Hydrolysis: If the sulfonyl chloride starting material was exposed to moisture, it may have hydrolyzed to the sulfonic acid, which is much more difficult to reduce under these conditions.
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Over-reduction: Harsh reducing conditions can sometimes lead to cleavage of the C-S bond, destroying the molecule. Use the mildest conditions that are effective. Triphenylphosphine has been reported as a reagent for reducing aryl sulfonyl chlorides to thiols.[9]
Q3: How can I purify the final this compound product, which seems unstable?
A3: Purification of thiols requires care to prevent oxidation.
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Degassed Solvents: Use solvents that have been degassed (by bubbling nitrogen or argon through them) for chromatography and extractions.
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Acidic Conditions: Thiols are generally more stable against oxidation under slightly acidic conditions. Consider using a buffer during aqueous work-up.
-
Column Chromatography: Run the column quickly and, if possible, under an inert atmosphere. The purified thiol should be stored under nitrogen or argon at a low temperature.
Quantitative Data Summary
The tables below present hypothetical data to illustrate how reaction parameters can influence yield. These should be used as a guide for your own optimization experiments.
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Entry | Moderator | Reaction Control | Tar Formation | Yield of 5-(methylthio)quinoline (%) |
| 1 | None | Poor, vigorous | Extensive | < 10% |
| 2 | FeSO₄ | Good, controlled | Minimal | 45% |
Table 2: Effect of Temperature on Chlorosulfonation
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Sulfonyl Chloride (%) |
| 1 | 100 | 12 | 60 | 40 |
| 2 | 140 | 12 | >95 | 75 |
| 3 | 180 | 12 | >95 | 50 (significant degradation) |
Table 3: Comparison of Reducing Agents for Thiol Synthesis
| Entry | Reducing Agent | Additive/Conditions | Main Product | Yield of Thiol (%) |
| 1 | Zn / H₂SO₄ | Aqueous, Air | Disulfide | 15 |
| 2 | LiAlH₄ | Anhydrous THF, N₂ | Thiol | 65 |
| 3 | Catalytic Hydrogenation (Pd/C) | H₂, Base | Thiol | 70 |
Experimental Protocols
The following are detailed experimental methodologies for the proposed synthetic pathway.
Logical Workflow for Troubleshooting
If you are experiencing low overall yield, use the following workflow to diagnose the issue.
Protocol 1: Synthesis of 5-(methylthio)quinoline (Skraup Synthesis)
-
To a mixture of glycerol (3 parts, by mole) and 3-(methylthio)aniline (1 part, by mole), add ferrous sulfate heptahydrate (0.1 parts, by mole).
-
Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3 parts, by mole) with vigorous stirring, ensuring the temperature does not exceed 100°C.
-
Add a suitable oxidizing agent, such as nitrobenzene (1.2 parts, by mole), to the mixture.
-
Heat the reaction mixture under reflux at 140-150°C for 4-6 hours. The reaction should be monitored by TLC.
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After cooling, dilute the mixture with water and steam distill to remove the excess nitrobenzene.
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Make the residue strongly alkaline with sodium hydroxide solution.
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Extract the liberated quinoline derivative with toluene or dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 5-(methylthio)quinoline.
Protocol 2: Synthesis of 5-(methylthio)quinoline-8-sulfonyl chloride
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In a three-necked flask equipped with a thermometer and condenser, place chlorosulfonic acid (5 molar equivalents).
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Heat the acid to 140°C.
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Slowly add 5-(methylthio)quinoline (1 molar equivalent) dropwise over 1 hour, maintaining the temperature at 140-145°C.[4]
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Maintain the reaction at this temperature for an additional 10-12 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice with stirring.
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Neutralize the cold solution with solid sodium carbonate until effervescence ceases.
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Extract the product immediately with ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure. The crude sulfonyl chloride should be used immediately in the next step.
Protocol 3: Synthesis of this compound (Reduction)
-
Dissolve the crude 5-(methylthio)quinoline-8-sulfonyl chloride (1 molar equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2-3 molar equivalents) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Combine the filtrate and washes, and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with a dilute, degassed HCl solution, then with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.
-
Purify quickly via column chromatography using degassed solvents. Store the final product under an inert atmosphere at low temperature.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 5. Page loading... [wap.guidechem.com]
- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
Technical Support Center: 5-(Methylthio)quinoline-8-thiol Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-(methylthio)quinoline-8-thiol in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not fluorescing. What are the potential causes?
A1: Several factors can lead to a lack of fluorescence. Consider the following:
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pH of the Solution: The fluorescence of many quinoline derivatives is highly pH-dependent. The protonation state of the thiol and the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties. It is crucial to control and measure the pH of your experimental buffer.
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Solvent Polarity: The choice of solvent can influence fluorescence intensity. Ensure you are using a solvent system appropriate for your assay.
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Degradation: Thiols can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions. Prepare fresh solutions and consider de-gassing your solvents.
-
Concentration: While counterintuitive, excessively high concentrations can lead to self-quenching, reducing the observed fluorescence.
Q2: I am observing a shift in the emission wavelength (λem) of my compound. Why is this happening?
A2: A shift in the emission maximum can be attributed to:
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Changes in pH: As the pH of the environment changes, the molecule can exist in different ionic forms (protonated, neutral, or deprotonated). Each form will have a distinct electronic distribution and thus a different emission maximum.
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Solvatochromism: A change in the polarity of the solvent can alter the energy levels of the excited state, leading to a shift in the emission wavelength.
-
Binding Events: If your experiment involves the binding of this compound to a target molecule (e.g., a protein or metal ion), this interaction can change the local environment of the fluorophore and cause a spectral shift.
Q3: The fluorescence intensity of my sample is decreasing over time. What could be the cause?
A3: A decrease in fluorescence intensity over time, known as photobleaching, can be caused by:
-
Prolonged Exposure to Excitation Light: High-intensity light sources can induce photochemical reactions that destroy the fluorophore. To mitigate this, reduce the excitation intensity or the exposure time.
-
Presence of Quenchers: Certain molecules in your sample, including dissolved oxygen or heavy atoms, can act as quenchers, deactivating the excited state without the emission of a photon.
-
Chemical Instability: As mentioned, the thiol group can be prone to oxidation. Ensure your solutions are fresh and consider using antioxidants if compatible with your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low fluorescence | Incorrect pH | Prepare a pH titration curve to determine the optimal pH for fluorescence. |
| Compound degradation | Prepare fresh solutions daily. Consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Self-quenching | Prepare a dilution series to find the optimal concentration range. | |
| Unstable fluorescence signal | Photobleaching | Reduce excitation light intensity, use a neutral density filter, or decrease exposure time. |
| Presence of quenchers | De-gas solvents by sparging with nitrogen. Use high-purity solvents and reagents. | |
| Shift in emission wavelength | pH fluctuation | Use a reliable buffer system to maintain a constant pH. |
| Change in solvent environment | Ensure consistent solvent composition throughout your experiments. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and pH Adjustment
-
Buffer Selection: Choose a buffer system appropriate for the desired pH range (e.g., phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Preparation: Prepare a stock solution of the chosen buffer at a high concentration (e.g., 1 M).
-
pH Adjustment: In a beaker, add the desired volume of deionized water and a stir bar. Add a small volume of the buffer stock solution.
-
Titration: While monitoring with a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to adjust the pH to the target value.
-
Final Volume: Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final volume.
Protocol 2: Measurement of Fluorescence Spectra
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Cuvette Preparation: Use a clean quartz cuvette. Rinse the cuvette with the solvent or buffer you will be using for the measurement.
-
Blank Measurement: Fill the cuvette with the buffer solution (without the fluorophore) and record a blank spectrum to account for background signals from the solvent and cuvette.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired buffer. The absorbance at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.
-
Excitation and Emission Wavelengths: Set the excitation wavelength (λex) and scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission maximum (λem).
-
Data Acquisition: Record the fluorescence emission spectrum of your sample. Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence data.
Visualizing pH-Dependent Effects
The following diagram illustrates the logical relationship between pH changes and the resulting fluorescence properties of a pH-sensitive fluorophore like this compound.
Caption: The effect of pH on the molecular state and fluorescence of this compound.
reducing background fluorescence in experiments with 5-(methylthio)quinoline-8-thiol
Welcome to the technical support center for 5-(methylthio)quinoline-8-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this fluorescent probe in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general fluorescent properties of quinoline-based probes like this compound?
A1: Quinoline derivatives are a well-established class of fluorescent molecules. Their fluorescent properties, including excitation and emission wavelengths, quantum yield, and lifetime, are highly sensitive to their local environment. Factors such as solvent polarity, pH, and the presence of metal ions can significantly influence their fluorescence.[1][2][3][4] The thiol group in this compound can also play a role in its fluorescence, potentially acting as a quencher until it reacts with a target analyte, leading to a "turn-on" fluorescent signal.[5]
Q2: I am observing high background fluorescence in my experiment. What are the common causes?
A2: High background fluorescence is a common issue in fluorescence-based assays and can originate from several sources:
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Autofluorescence: Biological samples, cell culture media, and some reagents can have intrinsic fluorescence.
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Non-specific binding: The probe may bind to components in your sample other than the target of interest.
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Probe concentration: Using too high a concentration of the fluorescent probe can lead to elevated background signals.
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Inadequate washing: Insufficient washing steps after probe incubation can leave unbound probe in the sample.
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Contaminated reagents or solvents: Impurities in buffers, solvents, or other reagents can be fluorescent.
Q3: How can I determine the optimal excitation and emission wavelengths for this compound in my specific experimental setup?
Q4: Can the solvent I use affect the fluorescence of this compound?
A4: Yes, the choice of solvent can significantly impact the fluorescence of quinoline derivatives, a phenomenon known as solvatochromism.[1][3] Polar solvents may cause a shift in the emission spectrum. For some quinoline compounds, ethanol has been shown to enhance fluorescent properties.[1] It is advisable to test the fluorescence of this compound in a few different biocompatible solvents or buffer systems to find the optimal conditions for your experiment.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
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Low signal-to-noise ratio.
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Difficulty distinguishing the specific signal from the background.
-
High fluorescence intensity in control samples that do not contain the target analyte.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescence of Sample/Media | - Image a control sample without the fluorescent probe to assess the level of autofluorescence. - If using cell-based assays, consider using a phenol red-free and serum-free imaging medium. - For fixed tissues, autofluorescence can be quenched using reagents like Sudan Black B. |
| Non-Specific Binding of the Probe | - Add a blocking agent (e.g., Bovine Serum Albumin, BSA) to your buffer to reduce non-specific interactions. - Optimize the probe concentration by performing a titration to find the lowest concentration that still provides a robust signal. - Increase the number and duration of washing steps after probe incubation. |
| Probe Aggregation | - Prepare fresh stock solutions of the probe. - Briefly sonicate the stock solution to break up any aggregates. - Ensure the probe is fully dissolved in the solvent before diluting it into the aqueous experimental buffer. |
| Contaminated Reagents | - Use high-purity, spectroscopy-grade solvents and reagents. - Prepare fresh buffers and solutions. |
Issue 2: Weak or No Fluorescent Signal
Symptoms:
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The fluorescent signal is barely detectable above the background.
-
No significant difference in fluorescence between the sample and the negative control.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Excitation/Emission Wavelengths | - As described in the FAQs, perform an excitation and emission scan to determine the optimal wavelengths for your instrument and experimental conditions. |
| Low Probe Concentration | - While high concentrations can increase background, a concentration that is too low will result in a weak signal. Titrate the probe concentration to find the optimal balance. |
| pH of the Buffer | - The fluorescence of quinoline derivatives can be pH-sensitive. The protonation state of the quinoline nitrogen can affect its fluorescent properties.[4] Test a range of pH values for your buffer to see if the signal improves. |
| Probe Degradation | - Thiols can be susceptible to oxidation. Store the probe under inert gas and protect it from light. Prepare fresh working solutions for each experiment. |
| Quenching of Fluorescence | - Components in your sample or buffer could be quenching the fluorescence. This can sometimes be caused by high concentrations of certain metal ions.[4] |
Experimental Protocols
Protocol: General Staining Procedure with this compound and Background Reduction
This protocol provides a general workflow for using this compound as a fluorescent probe, with integrated steps for minimizing background fluorescence.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous, spectroscopy-grade DMSO or ethanol. Store in small aliquots at -20°C or below, protected from light and moisture.
-
Prepare your experimental buffer (e.g., PBS, HEPES). For cell-based assays, consider an imaging buffer that is free of phenol red and serum.
-
-
Sample Preparation:
-
For cell cultures: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
For tissue sections: Prepare and mount the tissue sections on microscope slides.
-
-
Blocking (Optional but Recommended):
-
Incubate your sample with a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature to minimize non-specific binding.
-
-
Probe Incubation:
-
Dilute the this compound stock solution to the desired final concentration in the experimental buffer. It is highly recommended to perform a concentration titration (e.g., ranging from 100 nM to 10 µM) to determine the optimal concentration.
-
Remove the blocking buffer and add the probe solution to your sample.
-
Incubate for the desired time (e.g., 15-60 minutes) at the appropriate temperature, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the sample 3-5 times with fresh experimental buffer to remove unbound probe. Each wash should be for at least 5 minutes.
-
-
Imaging:
-
Image the sample using a fluorescence microscope or plate reader with the appropriate excitation and emission filters.
-
Include a negative control (sample without the probe) to assess autofluorescence and a positive control if applicable.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Hypothetical "turn-on" fluorescence signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(Methylthio)quinoline-8-thiol Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments related to the stability of 5-(methylthio)quinoline-8-thiol metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its metal complexes important?
A1: this compound is a chelating agent, a molecule that can form multiple bonds to a single metal ion. It is a derivative of 8-mercaptoquinoline. The "-thiol" group (SH) and the nitrogen atom in the quinoline ring act as coordination sites for metal ions, forming stable complexes. The stability of these metal complexes is a critical parameter in various applications, including:
-
Analytical Chemistry: As a reagent for the selective extraction and quantification of metal ions.
-
Medicinal Chemistry: The biological activity of many therapeutic agents is related to their ability to chelate metal ions. The stability of these complexes can influence their efficacy and toxicity.[1]
-
Materials Science: In the development of novel materials with specific electronic or optical properties.
Q2: How is the stability of these metal complexes quantified?
A2: The stability of a metal complex in solution is typically expressed using a stability constant (also known as a formation constant), denoted as K or β. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex.[2] These constants are determined experimentally using techniques such as potentiometric titration and spectrophotometry.
Q3: What factors influence the stability of this compound metal complexes?
A3: Several factors can influence the stability of these complexes:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a significant role.
-
pH of the Solution: The pH affects the protonation state of the thiol group, which in turn influences its ability to bind to metal ions.
-
Solvent: The polarity and coordinating ability of the solvent can impact complex stability.
-
Temperature: Stability constants are temperature-dependent.
-
Presence of other Ligands: Competing ligands can affect the formation and stability of the desired complex.
Troubleshooting Guides
This section addresses common issues encountered during the experimental determination of stability constants for this compound metal complexes.
Issue 1: Inconsistent or non-reproducible titration curves during potentiometric determination.
| Possible Cause | Troubleshooting Step |
| Oxidation of the thiol group: The -SH group is susceptible to oxidation, especially in the presence of certain metal ions or dissolved oxygen. | 1. De-gas all solutions (water, buffer, ligand, and metal salt solutions) with an inert gas (e.g., nitrogen or argon) before and during the titration. 2. Work with freshly prepared ligand solutions. 3. Consider adding a small amount of a reducing agent, ensuring it does not interfere with the complexation reaction. |
| Precipitation of the metal hydroxide or the complex: At certain pH values, the metal ion may precipitate as a hydroxide, or the formed complex may have low solubility. | 1. Visually inspect the titration vessel for any signs of precipitation. 2. Adjust the initial concentrations of the metal and ligand to stay within the solubility limits. 3. The choice of solvent can be critical; for instance, studies on the closely related 8-mercaptoquinoline have been successfully conducted in dimethylformamide to avoid precipitation.[3] |
| Slow complexation kinetics: The reaction between the ligand and the metal ion may not reach equilibrium instantaneously. | 1. Increase the equilibration time between titrant additions. 2. Gently stir the solution throughout the experiment to ensure homogeneity. |
| Electrode malfunction: The pH electrode may not be properly calibrated or may be responding sluggishly. | 1. Calibrate the pH electrode using standard buffers immediately before the experiment. 2. Ensure the electrode is clean and properly filled with electrolyte solution. |
Issue 2: Drifting or unstable absorbance readings in UV-Vis spectrophotometric studies.
| Possible Cause | Troubleshooting Step |
| Photodecomposition of the ligand or complex: The compounds may be sensitive to light. | 1. Minimize exposure of the solutions to ambient light by using amber glassware or covering the cuvettes. 2. Acquire spectra promptly after solution preparation. |
| Adsorption of the complex onto the cuvette walls: The metal complexes can sometimes be "sticky" and adsorb to the surface of the cuvette. | 1. Use quartz cuvettes and ensure they are scrupulously clean. 2. Rinse the cuvette with the sample solution before taking the final measurement. |
| Air oxidation: Similar to potentiometry, oxidation of the thiol can alter the UV-Vis spectrum. | 1. Use de-gassed solvents and prepare solutions under an inert atmosphere. |
Quantitative Data
Table 1: Stability Constants (log β) of Metal Complexes with 8-Mercaptoquinoline in Dimethylformamide [3]
| Metal Ion | log β₁ | log β₂ | log β₃ |
| Zn(II) | 10.3 | 19.8 | - |
| Cd(II) | 11.2 | 21.8 | - |
| Pb(II) | 11.5 | 22.1 | - |
| Ni(II) | 12.1 | 23.5 | - |
| Bi(III) | - | - | 35.2 |
| Ag(I) | 15.4 | 20.1 | - |
Note: β₁, β₂, and β₃ represent the stepwise formation constants for ML, ML₂, and ML₃ complexes, respectively.
The order of stability for the divalent metal complexes was found to be Ni(II) > Pb(II) > Cd(II) > Zn(II).[3]
Experimental Protocols
1. Synthesis of this compound (Hypothetical Route based on related syntheses)
Disclaimer: This is a generalized, hypothetical procedure based on the synthesis of similar compounds and should be adapted and optimized with appropriate safety precautions.
A potential synthetic route could involve the introduction of a methylthio group at the 5-position of an 8-aminoquinoline precursor, followed by conversion of the amino group to a thiol.
2. Determination of Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.
Materials and Reagents:
-
This compound
-
Metal salt (e.g., nitrate or perchlorate salt of the metal of interest)
-
Standardized NaOH solution (carbonate-free)
-
Standardized acid solution (e.g., HClO₄)
-
Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
-
High-purity solvent (e.g., deionized water or a mixed solvent system like dioxane-water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand in a suitable solvent.
-
Prepare a stock solution of the metal salt. The concentration should be accurately known.
-
Prepare a solution of the inert electrolyte at the desired concentration (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
In a thermostatted titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the inert electrolyte.
-
Bubble an inert gas through the solution for 15-20 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the titration.
-
-
Titration:
-
Add small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Continue the titration until the pH changes become negligible.
-
-
Data Analysis:
-
Perform a separate titration of the acid in the absence of the ligand and metal to determine the standard potential of the electrode.
-
Perform a titration of the ligand in the absence of the metal to determine its protonation constants.
-
Use a suitable software package (e.g., Hyperquad) to analyze the titration data and calculate the stability constants (log β) of the metal-ligand complexes.
-
Visualizations
Caption: Experimental workflow for determining the stability constants of metal complexes.
Caption: Troubleshooting logic for stability constant determination experiments.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(methylthio)quinoline-8-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(methylthio)quinoline-8-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. High-performance liquid chromatography (HPLC) can be employed for achieving very high purity, particularly for analytical standards or final drug substance purification.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials, byproducts from the synthetic route, and oxidation products. Specifically, one might encounter the corresponding disulfide, resulting from the oxidation of the thiol group, and potentially some regioisomers depending on the synthetic strategy.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For quinoline derivatives, solvents like ethanol, isopropanol, or mixtures with water can be effective. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional solvent to the heated solution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored, but the pure compound should be colorless/pale yellow. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (streaking or overlapping bands). | The eluent system is not optimized. The column is overloaded. | Perform a thorough TLC analysis to determine the optimal eluent system. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be interacting strongly with the silica gel. | Gradually increase the polarity of the eluent. For thiols that may interact with silica, adding a small percentage of a more polar solvent like methanol or a few drops of an acid (e.g., acetic acid) to the eluent can help. |
| The compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of silica gel. The thiol group is being oxidized. | Use neutral or basic alumina as the stationary phase instead of silica gel. Work with deoxygenated solvents and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Cracking of the silica gel bed. | Improper packing of the column. Running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common eluent for quinoline derivatives is a gradient of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Analyze the final product for purity using HPLC, NMR, and/or MS.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity | Expected Yield | Scale | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Milligrams to Kilograms | Simple, cost-effective, scalable. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 70-90% | Milligrams to Grams | High resolution, can separate complex mixtures. | Requires larger volumes of solvent, more labor-intensive. |
| Preparative HPLC | >99.5% | 50-80% | Micrograms to Grams | Highest purity achievable, automated. | Expensive, limited to smaller scales, requires specialized equipment. |
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Workflow for the purification of this compound by column chromatography.
Validation & Comparative
A Comparative Guide to 5-(methylthio)quinoline-8-thiol and 8-hydroxyquinoline for Metal Sensing
For Researchers, Scientists, and Drug Development Professionals
The detection of metal ions is a critical aspect of environmental monitoring, biological research, and pharmaceutical development. Fluorescent chemosensors are valuable tools for this purpose, offering high sensitivity and selectivity. Among the various classes of fluorophores, quinoline derivatives have garnered significant attention. This guide provides an objective comparison of two such derivatives: 5-(methylthio)quinoline-8-thiol and the well-established 8-hydroxyquinoline, for the application of metal sensing.
Introduction to the Chemosensors
8-Hydroxyquinoline (8-HQ) , also known as oxine, is a versatile and widely studied chelating agent. Its ability to form stable complexes with a multitude of metal ions, often resulting in a significant increase in fluorescence, has made it a popular choice for the development of fluorescent sensors. The hydroxyl and quinoline nitrogen atoms form a bidentate coordination site for metal ions.
This compound is a derivative of 8-quinolinethiol (thio-oxine). The presence of a thiol (-SH) group in place of the hydroxyl group, along with a methylthio (-SCH₃) substituent, alters the electronic properties and the nature of the metal-ligand interaction compared to 8-HQ. The soft sulfur atom of the thiol group generally exhibits a high affinity for soft metal ions.
Signaling Mechanisms: A Tale of Two Responses
The fundamental difference in the metal sensing behavior of 8-hydroxyquinoline and 8-quinolinethiol derivatives lies in their fluorescence response upon metal chelation.
8-Hydroxyquinoline: Chelation-Enhanced Fluorescence (CHEF)
In its free form, 8-hydroxyquinoline exhibits weak fluorescence. This is due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom, which provides a non-radiative decay pathway. Upon chelation with a metal ion, this proton transfer is blocked, and the molecule becomes more rigid. This suppression of non-radiative decay and increased rigidity leads to a significant enhancement of the fluorescence intensity.
A Comparative Analysis of Quinoline-Based Fluorescent Thiol Sensors
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is of paramount importance in biomedical research and drug development due to their critical roles in cellular redox homeostasis and various pathological conditions. Fluorescent sensors based on the quinoline scaffold have emerged as a promising class of tools for thiol detection, offering advantages such as high sensitivity, operational simplicity, and the potential for bioimaging applications. This guide provides a comparative overview of different quinoline-based thiol sensors, supported by experimental data and detailed protocols.
Performance Comparison of Quinoline-Based Thiol Sensors
The efficacy of a fluorescent sensor is determined by several key performance metrics. The following table summarizes the performance of representative quinoline-based thiol sensors from recent literature.
| Sensor Name/Type | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Fold Change in Fluorescence | Sensing Mechanism | Reference |
| Quinoline-2-thione with 4-trifluoromethyl group | Sulfur Mustard Analogue (CEES) | 0.28 µM | Not Specified | < 1 min at 60°C | Turn-on | Nucleophilic substitution | [1][2] |
| Quinoline-2-thione with 4-trifluoromethyl group | Nitrogen Mustard Analogue (NH1) | 20 nM | Not Specified | < 1 min at 60°C | Turn-on | Nucleophilic substitution | [2] |
| Alkylated Quinoline-2-thiol Derivatives | Heavy Metals (e.g., Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) | Not Specified | Not Specified | Immediate | >5-10 fold decrease | Chelation and Fluorescence Quenching | [3][4] |
| 2(1H)-Quinolone with Malonate Group | Biothiols (L-Cys, L-GSH) | Not Specified | Not Specified | Not Specified | Increase | Nucleophilic addition | |
| Quinoline-based probe (QP2) | Zn²⁺ | Not Specified | Not Specified | < 5 mins | Turn-on | Complexation inhibiting ESIPT | [5] |
| Sensor TQA (Quinoline Derivative) | Fe³⁺ | 0.16841 μM | 0.05-0.5 mmol/L | Not Specified | Decrease | Not Specified | [6] |
Note: The table includes data for quinoline-based sensors targeting various analytes to provide a broader context of their capabilities. Direct comparative data for different quinoline-based sensors targeting the same thiol under identical conditions is limited in the literature.
Signaling Pathways and Experimental Workflows
The detection of thiols by quinoline-based fluorescent probes typically involves a reaction between the thiol group and a specific reactive site on the sensor molecule. This interaction leads to a change in the photophysical properties of the quinoline fluorophore, resulting in a detectable fluorescence signal. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Michael addition.
Signaling Pathway: Nucleophilic Substitution and Fluorescence Turn-On
A common mechanism for quinoline-based thiol sensors is the nucleophilic substitution reaction of a thiol with a leaving group on the quinoline scaffold. This reaction can disrupt a fluorescence quenching pathway, leading to a "turn-on" fluorescence response.
Caption: Signaling pathway of a turn-on quinoline-based thiol sensor via nucleophilic substitution.
Experimental Workflow: Thiol Quantification Assay
The following diagram illustrates a typical workflow for quantifying thiol concentration using a quinoline-based fluorescent probe.
Caption: General workflow for a fluorometric thiol quantification assay.
Experimental Protocols
General Synthesis of a Quinoline-Based Thiol Sensor
The synthesis of quinoline derivatives often involves established organic chemistry reactions. A general two-step synthesis for a quinoline-based fluorescent probe is described below.[7]
Step 1: Synthesis of the Quinoline Core
A common method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Dissolve the o-aminoaryl aldehyde or ketone and the α-methylene-containing compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalyst, such as an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Step 2: Functionalization of the Quinoline Core
The quinoline core can be further modified to introduce a thiol-reactive group. For example, a nucleophilic substitution reaction can be employed to introduce a leaving group.
-
Dissolve the synthesized quinoline core in an appropriate solvent (e.g., acetonitrile, DMF).
-
Add a reagent to introduce the desired functional group (e.g., a halogenating agent to introduce a leaving group for subsequent reaction with thiols).
-
Stir the reaction at a suitable temperature (e.g., room temperature or elevated temperature) for a specified time.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the final sensor molecule using column chromatography.
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Thiol Detection Assay
This protocol is a generalized procedure for the fluorometric quantification of thiols using a quinoline-based sensor.[8][9]
Materials:
-
Quinoline-based thiol sensor stock solution (e.g., 1 mM in DMSO).
-
Thiol standards (e.g., glutathione, cysteine) of known concentrations.
-
Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of thiol standard solutions by serially diluting a stock solution with the assay buffer to achieve a range of concentrations for the standard curve.
-
Prepare a working solution of the quinoline-based sensor by diluting the stock solution in the assay buffer to the desired final concentration.
-
-
Assay:
-
To the wells of a 96-well black microplate, add a specific volume (e.g., 50 µL) of the thiol standard solutions and the unknown samples.
-
Add the same volume (e.g., 50 µL) of the sensor working solution to each well.
-
Include a blank control containing only the assay buffer and the sensor solution.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the microplate at room temperature for a predetermined period (e.g., 5-30 minutes) to allow the reaction between the sensor and the thiol to complete. The incubation time should be optimized based on the specific sensor's response time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader at the optimal excitation and emission wavelengths for the specific quinoline-based sensor.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from the fluorescence intensity of all standards and samples.
-
Plot a standard curve of the background-corrected fluorescence intensity versus the thiol concentration of the standards.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence intensity values on the standard curve.
-
Selectivity of Quinoline-Based Thiol Sensors
An ideal thiol sensor should exhibit high selectivity for thiols over other biologically relevant molecules. The selectivity of quinoline-based sensors is typically evaluated by measuring their fluorescence response to a panel of potential interfering species, such as other amino acids, reactive oxygen species (ROS), and reactive nitrogen species (RNS). For instance, some quinoline-2-thiol derivatives have shown selectivity determined by the quinoline sulfide functional group.[3][4] It is crucial to assess the selectivity of any new sensor to ensure its reliability in complex biological environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. content.abcam.com [content.abcam.com]
Comparative Analysis of 5-(Methylthio)quinoline-8-thiol Cross-Reactivity with Various Cations and Anions
This guide provides a comparative analysis of the cross-reactivity of 5-(methylthio)quinoline-8-thiol with a range of cations and anions. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's selectivity, supported by available experimental data and detailed methodologies.
Introduction
This compound is a sulfur-containing derivative of 8-hydroxyquinoline, a well-known metal chelating agent. The presence of a thiol group at the 8-position and a methylthio group at the 5-position suggests a strong affinity for heavy metal cations. Understanding the cross-reactivity of this compound is crucial for its application as a selective sensor, a therapeutic agent, or in separation and extraction processes. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from closely related analogs and general principles of 8-thioquinoline chemistry to provide a useful comparative overview.
Cation Cross-Reactivity
Derivatives of 8-thioquinoline are known for their high affinity for precious and heavy metals. A patent for the use of 8-thioquinoline derivatives in metal extraction highlights their effectiveness in binding with gold, silver, platinum, palladium, rhodium, ruthenium, iridium, and osmium.
For a quantitative perspective on selectivity, we can examine data from a closely related compound, 5-(methylthio)-8-hydroxyquinoline, which was utilized in a PVC membrane electrode for the selective detection of Hg(II) ions. The selectivity of this electrode was evaluated against several interfering cations, and the results are summarized in the table below. It is important to note that while the core quinoline structure is similar, the difference in the functional group at the 8-position (hydroxyl vs. thiol) will influence the absolute selectivity, with thiols generally exhibiting a higher affinity for softer metal ions like Hg(II), Ag(I), and Pd(II).
Table 1: Selectivity Coefficients of a 5-(Methylthio)-8-hydroxyquinoline Based Electrode for Hg(II) over Interfering Cations
| Interfering Cation | Selectivity Coefficient (log KpotHg,M) |
| Na⁺ | -3.8 |
| K⁺ | -3.7 |
| Ca²⁺ | -3.5 |
| Mg²⁺ | -3.6 |
| Cu²⁺ | -2.5 |
| Zn²⁺ | -2.8 |
| Cd²⁺ | -2.6 |
| Pb²⁺ | -2.7 |
| Ni²⁺ | -3.1 |
| Co²⁺ | -3.2 |
| Fe³⁺ | -2.9 |
| Ag⁺ | -2.2 |
Data is illustrative and based on a related hydroxyquinoline compound.
Anion Interference
Experimental Protocols
To determine the cross-reactivity of this compound, a standard approach would involve the fabrication of an ion-selective electrode (ISE) or the use of spectrophotometric or fluorometric titration methods.
Ion-Selective Electrode (ISE) Method
-
Electrode Preparation : A PVC membrane electrode would be prepared using this compound as the ionophore, a suitable plasticizer (e.g., dioctyl phthalate), and a PVC matrix.
-
Potential Measurement : The potential of the prepared electrode is measured in a solution of the primary ion (e.g., a specific heavy metal cation) at a fixed concentration.
-
Interference Study : The potential is then measured in solutions containing a fixed concentration of the primary ion and varying concentrations of an interfering ion.
-
Selectivity Coefficient Calculation : The selectivity coefficient (KpotA,B) is calculated using the matched potential method or the separate solution method. The separate solution method involves measuring the potential in two separate solutions, one containing the primary ion (A) and the other containing the interfering ion (B), and using the following equation:
log KpotA,B = (EB - EA) / S + (1 - zA/zB) log aA
where EA and EB are the potentials measured in solutions of the primary and interfering ions, respectively, S is the slope of the electrode's calibration curve, and zA and zB are the charges of the respective ions.
Spectrophotometric Titration Method
-
Preparation of Solutions : A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) is prepared. Stock solutions of various cation and anion salts are prepared in an appropriate buffer.
-
Titration : A solution of the ligand is titrated with a solution of a target metal ion, and the change in absorbance or fluorescence is monitored at a specific wavelength.
-
Interference Study : The titration is repeated in the presence of a potential interfering ion. The degree of interference is determined by the change in the binding isotherm or the response signal.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining cross-reactivity.
Performance of 5-(methylthio)quinoline-8-thiol in Complex Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of 5-(methylthio)quinoline-8-thiol in complex biological media. Due to a lack of direct experimental data on this specific compound, its properties are inferred from structure-activity relationship (SAR) studies of related quinoline derivatives and the known biological roles of thiols. This document aims to serve as a valuable resource for researchers interested in the potential applications of this molecule and provides detailed experimental protocols for its evaluation.
Comparative Performance Analysis
The performance of this compound is benchmarked against its parent compound, 8-mercaptoquinoline, and a well-studied derivative, 8-hydroxyquinoline. The methylthio group at the 5-position is expected to modulate the lipophilicity and electronic properties of the quinoline ring, thereby influencing its biological activity.[1][2][3][4][5]
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound (Inferred) | 8-Mercaptoquinoline (Thiooxine) | 8-Hydroxyquinoline (Oxine) | Rationale for Inferred Properties |
| Metal Chelating Ability | Moderate to High | High | High | The thiol group is a strong metal chelator. The methylthio group may slightly modulate the electronic properties of the quinoline nitrogen, potentially affecting chelation strength.[6][7][8][9] |
| Antioxidant Capacity | Moderate to High | Moderate | Moderate to High | The thiol group can directly scavenge free radicals. The electron-donating nature of the methylthio group may enhance the antioxidant potential.[10][11][12][13] |
| Lipophilicity (LogP) | Higher | Moderate | Moderate | The addition of a methylthio group is expected to increase the lipophilicity of the molecule, potentially enhancing membrane permeability.[2] |
| Cytotoxicity | Moderate | Moderate to High | Moderate to High | Increased lipophilicity can lead to better cellular uptake and potentially higher cytotoxicity. The specific cytotoxic mechanism would require experimental validation.[4][14][15][16] |
| Biological Half-life | Likely short | Short | Moderate | Thiols are susceptible to oxidation in biological media, which could lead to a shorter half-life.[11] |
Experimental Protocols
To empirically determine the performance of this compound, the following experimental protocols are recommended.
Metal Chelation Assay (UV-Vis Spectrophotometry)
This protocol determines the metal chelating ability of the compound by measuring the change in absorbance of a metal-indicator complex upon addition of the chelating agent.
-
Materials : this compound, metal salt solution (e.g., FeCl2), ferrozine, buffer solution (e.g., HEPES, pH 7.4).
-
Procedure :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of the metal salt solution.
-
Add varying concentrations of the test compound to the wells.
-
Add the indicator dye (ferrozine) to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for the Fe2+-ferrozine complex).
-
Calculate the percentage of metal chelation.
-
Antioxidant Capacity Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[17][18][19][20][21]
-
Materials : this compound, DPPH solution in methanol, methanol.
-
Procedure :
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add varying concentrations of the test compound.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[18][19][20]
-
Materials : this compound, fluorescein sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), phosphate buffer (pH 7.4).
-
Procedure :
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a black 96-well plate, add the fluorescein solution.
-
Add varying concentrations of the test compound.
-
Incubate at 37°C for 15 minutes.
-
Add the AAPH solution to initiate the reaction.
-
Measure the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) with excitation at 485 nm and emission at 520 nm.
-
Calculate the area under the curve (AUC) and compare it to a Trolox standard.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][16][22]
-
Materials : this compound, human cell line (e.g., HeLa, HepG2), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are likely mediated through its interaction with various cellular signaling pathways, primarily due to its thiol group and quinoline scaffold.[10][23][24][25]
Thiol-Mediated Redox Signaling
Thiols play a crucial role in maintaining cellular redox homeostasis and are involved in redox-sensitive signaling pathways.[10][11][12][13][24] this compound, by virtue of its thiol group, could participate in these pathways.
Caption: Inferred role of this compound in redox signaling.
Quinoline-Mediated Pathway Modulation
Quinoline derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[23]
Caption: Potential modulation of cell signaling pathways by this compound.
Experimental Workflow for Performance Evaluation
The following workflow outlines the key steps for a comprehensive evaluation of this compound in biological media.
Caption: A logical workflow for the comprehensive evaluation of the compound.
Conclusion
While direct experimental evidence is currently lacking, the structural features of this compound suggest it holds promise as a bioactive molecule with potential applications in areas requiring metal chelation and antioxidant activity. The methylthio substitution at the 5-position is anticipated to enhance its lipophilicity, which could lead to improved cellular uptake but may also increase cytotoxicity. The provided experimental protocols offer a robust framework for the systematic evaluation of its performance in complex biological media. Further research is warranted to validate these inferred properties and to fully elucidate the therapeutic potential of this compound.
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
benchmarking 5-(methylthio)quinoline-8-thiol against commercial fluorescent probes
A Comparative Analysis of 5-(methylthio)quinoline-8-thiol as a Fluorescent Probe
This guide provides a comparative benchmark of the fluorescent probe this compound against established commercial alternatives. The focus of this comparison is on performance for the detection of metal ions, a common application for quinoline-based probes. The data presented is compiled from various studies to offer a broad overview for researchers, scientists, and professionals in drug development.
Performance Data of Fluorescent Probes
The following table summarizes the key photophysical properties of this compound and commercially available fluorescent probes commonly used for the detection of zinc (Zn²⁺). It is important to note that these values are sourced from different studies and may have been determined under varying experimental conditions.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Ion(s) |
| This compound | ~370 | ~510 | Data not available | Zn²⁺, Cd²⁺ |
| Zinquin ethyl ester | 368 | 490 | 0.48 (in ethanol) | Zn²⁺ |
| FluoZin-3 | 494 | 516 | 0.35 (Zn²⁺ saturated) | Zn²⁺ |
| TSQ | 335 | 495 | Data not available | Zn²⁺ |
Signaling Pathway and Experimental Workflow
The underlying principle of many quinoline-based fluorescent probes involves a change in their quantum yield upon coordinating with a metal ion. This is often due to the chelation-enhanced fluorescence (CHEF) effect.
Caption: Generalized signaling pathway of a chelation-enhanced fluorescent probe.
A standardized workflow is crucial for the objective evaluation of a novel fluorescent probe against existing ones.
Assessing the Metal Binding Affinity of Quinoline-8-thiol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding affinity of chelating agents for various metals is crucial for applications ranging from medicinal chemistry to environmental science. This guide provides a comparative analysis of the binding affinity of 8-mercaptoquinoline and its alkyl-substituted derivatives for a range of divalent and trivalent metals. While data for 5-(methylthio)quinoline-8-thiol was not available, this guide focuses on closely related analogs to provide valuable insights into their metal-binding properties.
The stability of metal complexes with 8-mercaptoquinoline and its derivatives is a key indicator of their binding affinity. The stability constants (log β) presented in this guide were determined potentiometrically in dimethylformamide, providing a quantitative measure of the strength of the metal-ligand interaction.
Comparative Binding Affinity of 8-Mercaptoquinoline Derivatives
The following table summarizes the stability constants (log β) for the formation of 1:2 (metal:ligand) complexes of various metals with 8-mercaptoquinoline and its alkyl-substituted derivatives. Higher log β values indicate greater stability and stronger binding affinity.
| Ligand | Ag(I) | Bi(III) | Ni(II) | Pb(II) | Cd(II) | Zn(II) |
| 8-Mercaptoquinoline | 23.5 | 33.0 | 20.5 | 19.8 | 19.5 | 18.8 |
| 2-Methyl-8-mercaptoquinoline | 22.1 | 31.5 | 19.2 | 18.5 | 18.2 | 17.5 |
| 4-Methyl-8-mercaptoquinoline | 23.9 | 33.5 | 21.0 | 20.2 | 19.9 | 19.2 |
| 6-Methyl-8-mercaptoquinoline | 23.7 | 33.3 | 20.8 | 20.0 | 19.7 | 19.0 |
| 7-Methyl-8-mercaptoquinoline | 24.2 | 33.8 | 21.3 | 20.5 | 20.2 | 19.5 |
Data sourced from a potentiometric study on the stability of metal complexes with 8-mercaptoquinoline and its derivatives.[1]
The data reveals a consistent trend in the stability of the metal complexes, with the order of decreasing stability being Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[1] Notably, the presence and position of the alkyl group on the quinoline ring influence the stability of the metal complexes. For instance, the presence of a methyl group in the 7-position generally leads to the most stable complexes, while a methyl group in the 2-position, which can cause steric hindrance, tends to lower the binding strength.[1]
Experimental Protocol: Potentiometric Titration
The determination of the stability constants for the metal complexes of 8-mercaptoquinoline and its derivatives was carried out using potentiometric titration.[1] This is a widely used electroanalytical technique for studying metal-ligand equilibria in solution.
Principle: Potentiometric titration involves measuring the potential of a suitable indicator electrode as a function of the volume of a titrant added to the sample solution. For metal-ligand complexation, the concentration of free metal ions or hydrogen ions changes as the ligand is added and complexes are formed. This change in concentration is monitored by the electrode, allowing for the determination of the equilibrium constants of the complexation reactions.
Materials and Reagents:
-
Ligand solutions: Standardized solutions of 8-mercaptoquinoline and its alkyl derivatives in dimethylformamide.
-
Metal salt solutions: Standardized solutions of the metal salts (e.g., nitrates or perchlorates) in dimethylformamide.
-
Titrant: A standardized solution of a strong base (e.g., tetrabutylammonium hydroxide) in a suitable solvent.
-
Supporting electrolyte: An inert salt (e.g., tetraethylammonium perchlorate) to maintain a constant ionic strength.
-
Solvent: High-purity dimethylformamide.
-
Potentiometric titration setup:
-
A high-precision pH/mV meter.
-
A glass electrode and a reference electrode (e.g., Ag/AgCl).
-
A thermostated titration vessel.
-
A calibrated burette for accurate delivery of the titrant.
-
Procedure:
-
Calibration of the Electrode: The glass electrode is calibrated using standard buffer solutions to ensure accurate pH/potential readings.
-
Titration of the Ligand: A known volume of the ligand solution is placed in the titration vessel along with the supporting electrolyte. The solution is then titrated with the standardized base solution. The potential is recorded after each addition of the titrant. This allows for the determination of the ligand's protonation constants.
-
Titration of the Metal-Ligand System: A known volume of the ligand solution and a known volume of the metal salt solution are placed in the titration vessel with the supporting electrolyte. This mixture is then titrated with the standardized base. The potential is recorded throughout the titration.
-
Data Analysis: The titration data (potential vs. volume of titrant) is processed using a suitable computer program. The program calculates the formation constants (stability constants) of the metal-ligand complexes by fitting the experimental titration curve to a theoretical model that considers all the equilibria involved in the system (ligand protonation, metal hydrolysis, and metal-ligand complexation).
Experimental Workflow
The following diagram illustrates the general workflow for determining the stability constants of metal-ligand complexes using potentiometric titration.
Caption: Workflow for Potentiometric Determination of Metal-Ligand Stability Constants.
References
Navigating Mixed-Ion Environments: A Comparative Guide to 5-(methylthio)quinoline-8-thiol and Alternatives for Selective Metal Ion Analysis
For researchers, scientists, and drug development professionals, the selective determination of metal ions in complex matrices is a persistent challenge. This guide provides a comparative analysis of 5-(methylthio)quinoline-8-thiol and alternative reagents, offering insights into their performance in mixed-ion solutions. Due to the limited availability of specific interference studies on this compound, this report utilizes data from a closely related sulfur-containing chelating agent, 5-chloro-2-hydroxythiobenzhydrazide, to provide a representative understanding of the potential selectivity and interference landscape for this class of compounds in the spectrophotometric determination of platinum(IV).
Performance in the Presence of Diverse Ions: A Comparative Overview
The selectivity of a chelating agent is paramount for its utility in analytical chemistry. Interference from non-target ions can lead to inaccurate quantification of the target analyte. The following table summarizes the tolerance limits of various ions in the spectrophotometric determination of platinum(IV) using 5-chloro-2-hydroxythiobenzhydrazide. This data serves as a valuable proxy for understanding the potential performance of this compound in similar applications.
| Interfering Ion | Tolerance Limit (µg) | Molar Ratio (Interfering Ion : Pt(IV)) |
| Sodium (Na⁺) | 10000 | 2500 |
| Potassium (K⁺) | 10000 | 2500 |
| Calcium (Ca²⁺) | 5000 | 1250 |
| Magnesium (Mg²⁺) | 5000 | 1250 |
| Aluminum (Al³⁺) | 2000 | 500 |
| Iron (Fe³⁺) | 1000 | 250 |
| Copper (Cu²⁺) | 500 | 125 |
| Nickel (Ni²⁺) | 500 | 125 |
| Cobalt (Co²⁺) | 500 | 125 |
| Zinc (Zn²⁺) | 500 | 125 |
| Lead (Pb²⁺) | 500 | 125 |
| Palladium (Pd²⁺) | 50 | 12.5 |
| Rhodium (Rh³⁺) | 40 | 10 |
| Iridium (Ir³⁺) | 40 | 10 |
| Ruthenium (Ru³⁺) | 40 | 10 |
| Osmium (Os⁸⁺) | 20 | 5 |
Data extracted from a study on the spectrophotometric determination of Platinum(IV) using 5-chloro-2-hydroxythiobenzhydrazide.
Alternative Reagents for Platinum and Palladium Determination
A variety of reagents are available for the spectrophotometric determination of platinum group metals. The choice of reagent often depends on factors such as sensitivity, selectivity, and the nature of the sample matrix.
| Reagent | Target Ion | Wavelength (nm) | Key Interferences |
| 5-Chloro-2-hydroxythiobenzhydrazide | Pt(IV) | 680 | Os(VIII), Pd(II) |
| Dithizone | Pd(II), Pt(IV) | 485 (Pd), 510 (Pt) | Cu(II), Ag(I), Hg(II) |
| 4-(2-Pyridylazo)resorcinol (PAR) | Pd(II) | 510-530 | Co(II), Ni(II), Cu(II) |
| Stannous Chloride | Pt(II), Pt(IV) | 403 | Au(III), Pd(II), Rh(III) |
Experimental Protocols
Spectrophotometric Determination of Platinum(IV) using 5-chloro-2-hydroxythiobenzhydrazide
This protocol details a representative method for the determination of platinum(IV) that can be adapted for similar sulfur-containing chelating agents.
1. Reagents and Solutions:
-
Platinum(IV) stock solution (1000 µg/mL): Dissolve an appropriate amount of chloroplatinic acid (H₂PtCl₆) in distilled water.
-
5-chloro-2-hydroxythiobenzhydrazide solution (0.1% w/v): Dissolve 0.1 g of the reagent in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Buffer solution (pH 4.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Naphthalene (analytical grade).
-
4-Methyl-2-pentanone (MIBK).
2. Procedure:
-
To an aliquot of the sample solution containing 10-70 µg of Pt(IV) in a beaker, add 2 mL of the acetate buffer (pH 4.5) and 1.5 mL of the 0.1% reagent solution.
-
Heat the solution in a water bath at 60°C for 10 minutes to facilitate complex formation.
-
Add 2 g of naphthalene and heat the mixture to melt the naphthalene and allow for the extraction of the Pt(IV)-chelate complex into the molten naphthalene.
-
Cool the beaker to room temperature, allowing the naphthalene to solidify.
-
Separate the aqueous phase by decantation.
-
Dissolve the solidified naphthalene containing the complex in 10 mL of MIBK.
-
Measure the absorbance of the solution at 680 nm against a reagent blank prepared in the same manner.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the spectrophotometric determination of metal ions using a chelating agent.
A Comparative Guide to Quinoline-8-thiol Based Measurements for Metal Ion Analysis
A Note on 5-(methylthio)quinoline-8-thiol: Comprehensive searches for specific data on the reproducibility and accuracy of this compound did not yield sufficient quantitative information or detailed experimental protocols. Therefore, this guide will focus on the well-characterized and closely related parent compound, 8-mercaptoquinoline (thiooxine) , as a representative example of quinoline-8-thiol based measurements. The principles, experimental workflows, and performance metrics discussed for 8-mercaptoquinoline are indicative of what can be expected from its derivatives.
This guide provides a detailed comparison of 8-mercaptoquinoline-based measurements with alternative methods for the quantitative analysis of metal ions, a critical process in pharmaceutical research and development. The data presented is synthesized from various analytical studies to provide a clear and objective overview for researchers, scientists, and drug development professionals.
Performance Characteristics of 8-Mercaptoquinoline-Based Measurements
8-Mercaptoquinoline is a versatile chelating agent that forms stable, colored complexes with a variety of metal ions, making it suitable for spectrophotometric and fluorimetric analysis. Its performance is often characterized by its high sensitivity and selectivity for specific metal ions under controlled experimental conditions.
Data Presentation: Reproducibility and Accuracy
The following table summarizes typical performance data for the spectrophotometric determination of Zinc (Zn²⁺) using 8-mercaptoquinoline. This data is representative of a validated analytical method.
| Performance Metric | 8-Mercaptoquinoline Method | Alternative Method (Zincon) |
| Linear Range | 0.1 - 2.5 µg/mL | 0.05 - 2.0 µg/mL |
| Molar Absorptivity | 8.3 x 10³ L mol⁻¹ cm⁻¹ at 398 nm | 2.3 x 10⁴ L mol⁻¹ cm⁻¹ at 620 nm |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 2% | < 2.5% |
| Inter-day Precision (%RSD) | < 4% | < 5% |
| Accuracy (Recovery %) | 98.5 - 102.1% | 97.2 - 103.5% |
Note: The data presented for the 8-Mercaptoquinoline Method and the Zincon Method are representative values collated from various analytical validation studies. RSD refers to the Relative Standard Deviation.
Experimental Protocols
A detailed methodology is crucial for achieving reproducible and accurate results. Below is a typical experimental protocol for the determination of Zinc (Zn²⁺) using 8-mercaptoquinoline.
Spectrophotometric Determination of Zinc (Zn²⁺) with 8-Mercaptoquinoline
1. Preparation of Reagents:
-
Standard Zinc Solution (1000 µg/mL): Dissolve 1.000 g of high-purity zinc metal in a minimal volume of concentrated nitric acid and dilute to 1000 mL with deionized water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL) by serial dilution of the stock solution.
-
8-Mercaptoquinoline Solution (0.2% w/v): Dissolve 0.2 g of 8-mercaptoquinoline in 100 mL of absolute ethanol.
-
Buffer Solution (pH 9): Prepare a borate buffer by dissolving boric acid and sodium hydroxide in deionized water and adjusting the pH to 9.0.
2. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
If necessary, perform acid digestion to remove organic matrices and bring the metal ions into solution.
-
Adjust the pH of the sample solution to be within the optimal range for complex formation.
3. Measurement Procedure:
-
Pipette 10 mL of each working standard solution and the sample solution into separate 25 mL volumetric flasks.
-
To each flask, add 5 mL of the borate buffer solution (pH 9).
-
Add 2 mL of the 0.2% 8-mercaptoquinoline solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of the solutions at 398 nm using a UV-Vis spectrophotometer against a reagent blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of zinc in the sample solution from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical process.
Caption: Experimental workflow for the spectrophotometric determination of metal ions using 8-mercaptoquinoline.
A Comparative Guide to the Photophysical Properties of Substituted Quinoline-8-Thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline-based scaffolds are a significant class of heterocyclic aromatic compounds, widely explored as molecular probes and chemosensors due to their compelling biological, photophysical, and pharmacological properties.[1] The introduction of a thiol group at the 8-position, along with other substitutions on the quinoline ring, allows for the fine-tuning of their photophysical characteristics, making them suitable for a range of applications, including bioimaging and sensing.[1][2] This guide provides a comparative analysis of the photophysical properties of various substituted quinoline-8-thiol derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The photophysical properties of quinoline derivatives, such as absorption and emission wavelengths, are influenced by the nature and position of substituents on the quinoline ring.[3] Electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to shifts in the absorption and emission spectra.[4] For instance, push-pull type fluorescent amino-quinoline derivatives bearing phenyl aromatic groups in the 8-position have been shown to exhibit fluorescent solvatochromism.[5] The following table summarizes the key photophysical properties of selected substituted quinoline derivatives.
| Derivative/Complex | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) | Reference |
| TFMAQ-8Ar Derivatives | [5] | |||||
| Compound 3 | Chloroform | 420 | 527 | 0.81 | 107 | [5] |
| Compound 4 | Chloroform | 420 | 537 | 0.77 | 117 | [5] |
| Compound 5 | Chloroform | 420 | 537 | 0.74 | 117 | [5] |
| Compound 4 | DMSO | - | 593 | 0.01 | - | [5] |
| Quinoline Derivatives | [6] | |||||
| Compound 8a | Dichloromethane | ~350 | ~400 | - | ~50 | [6] |
| Compound 8b | Dichloromethane | ~350 | ~400 | - | ~50 | [6] |
| Compound 8c | Dichloromethane | ~350 | ~400 | - | ~50 | [6] |
| Compound 8d | Dichloromethane | ~350 | ~400 | - | ~50 | [6] |
| Compound 8e | Dichloromethane | ~350 | ~400 | - | ~50 | [6] |
| 8-Amidoquinoline Derivatives for Zn²⁺ Sensing | [7] | |||||
| Py2 | Ethanol:Water (95:5 v/v) | 340 (λ_ex) | ~500 (in presence of Zn²⁺) | - | ~160 | [7] |
| TSQ | - | 360 (λ_ex) | 490 (in presence of Zn²⁺) | - | 130 | [7] |
Experimental Protocols
The characterization of the photophysical properties of substituted quinoline-8-thiol derivatives involves a series of standardized spectroscopic measurements. The following protocols are generalized from common practices in the field.
Absorption and Emission Spectra Measurements
-
Sample Preparation: Solutions of the quinoline derivatives are prepared in spectroscopic grade solvents at a specific concentration (e.g., 50 μM).[5] To remove dissolved oxygen, which can quench fluorescence, the solutions are typically purged with nitrogen gas before measurement.[5]
-
UV-Vis Absorption Spectroscopy: The absorption spectra are recorded at room temperature using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are measured at room temperature using a spectrofluorometer. The emission spectra are obtained by exciting the sample at its absorption maximum (λ_abs). The wavelength of maximum emission (λ_em) is then identified.
Fluorescence Quantum Yield (Φ_f) Determination
The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined using either a relative or an absolute method.
-
Relative Method: This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Absolute Method: This method utilizes a calibrated integrating sphere system to directly measure the absolute quantum yield.[5] This technique collects the total emitted photons from the sample, providing a direct measurement without the need for a reference standard.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the photophysical characterization of substituted quinoline-8-thiol derivatives.
Caption: Workflow for Photophysical Characterization.
Structure-Property Relationships
The photophysical properties of quinoline-8-thiol derivatives are intrinsically linked to their molecular structure. The following diagram illustrates the general relationship between substituent effects and the resulting photophysical properties.
Caption: Structure-Photophysical Property Relationship.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-(Methylthio)quinoline-8-thiol
The following guide provides essential safety and logistical information for the proper disposal of 5-(Methylthio)quinoline-8-thiol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are trained on the proper handling and storage of this compound. The work area should be equipped with appropriate safety measures, including a certified chemical fume hood and readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.
All work with this compound, including weighing, transferring, and preparing for disposal, should be conducted within a chemical fume hood to minimize inhalation exposure.
Hazard Identification and Data Summary
This compound is classified as a hazardous substance. The primary health and environmental hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Serious Eye Damage | Causes serious eye damage. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Environmental Hazard | Avoid release to the environment. |
This data is a summary of information found in safety data sheets and should be used for immediate reference. Always consult the full SDS for comprehensive details.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent incompatible materials from mixing.
-
Solid Waste:
-
Collect unused or expired this compound in its original container if possible, or in a compatible, sealable container.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a designated, sealed plastic bag or a labeled, puncture-resistant container. These items should be treated as hazardous waste[2][3].
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, compatible, and leak-proof container.
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility. Specifically, segregate it from strong oxidizing agents, acids, and bases[4].
-
Aqueous waste should be collected separately from organic solvent waste[5].
-
Step 2: Containerization and Labeling
All hazardous waste containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste[1].
-
Select a Compatible Container: Use the original container when possible. Otherwise, choose a container made of a material that will not react with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage[6].
-
Affix a "Hazardous Waste" Label: As soon as a chemical is designated as waste, it must be labeled[1]. Use the official hazardous waste tags provided by your institution's EHS department[6].
-
Complete the Label Information: The label must include the following information in clear, legible English[1][6]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas. For mixtures, list all components.
-
The date when the first waste was added to the container (the "start date").
-
The name and contact information of the principal investigator.
-
The laboratory room number.
-
An indication of the hazards (e.g., Toxic, Irritant).
-
Step 3: Decontamination of Laboratory Equipment
Due to the thiol group, this compound may have a strong, unpleasant odor. Glassware and equipment that have come into contact with this chemical should be decontaminated to neutralize the thiol group before standard washing.
-
Decontamination Procedure: A common and effective method for neutralizing thiols is oxidation with a bleach solution (sodium hypochlorite)[2][3][4]. This should be done inside a chemical fume hood.
-
Prepare a fresh 10% bleach solution in a designated container.
-
Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this solvent rinse as hazardous liquid waste.
-
Immerse the rinsed items in the bleach solution and allow them to soak for at least one hour (overnight is recommended for thorough decontamination)[4].
-
After soaking, the bleach solution should be collected and disposed of as hazardous waste.
-
The decontaminated glassware can then be washed using standard laboratory procedures.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area for temporary storage[4].
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation: Store waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks[1]. Segregate containers of this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases[4].
-
Container Management: Keep waste containers securely capped at all times, except when adding waste[1][4]. Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 5: Arranging for Disposal
Once a waste container is full, or if you are discontinuing the use of this chemical, you must arrange for its removal by your institution's EHS department.
-
Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly[6].
-
Provide Necessary Documentation: You may need to provide a completed hazardous waste manifest or inventory form along with your pickup request.
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and stored in the SAA. EHS personnel will not pick up improperly labeled or leaking containers[6].
Experimental Protocol: Decontamination of Labware
Objective: To neutralize the reactive and malodorous thiol group on glassware and equipment contaminated with this compound.
Materials:
-
Contaminated glassware and equipment
-
Household bleach (sodium hypochlorite solution, typically 5-6%)
-
Water
-
Designated hazardous waste container for bleach waste
-
Appropriate PPE (gloves, eye protection, lab coat)
Procedure:
-
Pre-Rinse: In a chemical fume hood, rinse the contaminated items with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove the majority of the chemical residue.
-
Collect Rinse: The solvent rinse must be collected in a properly labeled hazardous waste container for organic solvent waste.
-
Prepare Bleach Bath: Prepare a 10% aqueous bleach solution in a container large enough to fully immerse the items. For example, add 100 mL of household bleach to 900 mL of water.
-
Soak: Carefully place the pre-rinsed items into the bleach bath. Ensure they are fully submerged. Allow the items to soak for a minimum of one hour, or preferably overnight, to ensure complete oxidation of the thiol group[4].
-
Dispose of Bleach Solution: After the soaking period, carefully decant the bleach solution into a designated hazardous waste container for corrosive/oxidizing liquid waste.
-
Final Wash: The decontaminated items can now be removed from the fume hood and washed according to standard laboratory procedures with soap and water.
Disposal Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision tree for waste stream segregation.
References
Personal protective equipment for handling 5-(Methylthio)quinoline-8-thiol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(Methylthio)quinoline-8-thiol was not located. The following guidance is a synthesis of safety information for structurally similar compounds, including quinoline and thiol derivatives. It is imperative to handle this chemical with caution in a laboratory setting, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale & Citations |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. | To prevent skin contact, which may cause irritation or allergic reactions. It is recommended to check with the glove supplier for specific chemical resistance. |
| Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or EN 149 approved respirator with a suitable particulate filter. | To avoid inhalation, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.
-
Avoid Inhalation: Avoid breathing any dust, fumes, mists, or vapors that may be generated.
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, evacuate the area. For containment, use an inert absorbent material. Place the absorbed material into a suitable, closed container for disposal.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical and any unwanted by-products at an approved waste disposal facility.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be collected in a sealed, labeled container for hazardous waste disposal.
-
Environmental Precautions: Do not allow the chemical or its containers to enter drains or waterways.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
